Methyllycanonitine
Description
Properties
Molecular Formula |
C37H50N2O10 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37-/m0/s1 |
InChI Key |
XLTANAWLDBYGFU-BVFBBISOSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Pharmacological Profile of Methyllycaconitine Citrate: A Technical Guide for α7 nAChR Modulation
Prepared by: Senior Application Scientist Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals
Introduction: The Strategic Value of Methyllycaconitine Citrate
Methyllycaconitine (MLA) citrate is a complex norditerpenoid alkaloid originally isolated from the seeds of Delphinium brownii. In the landscape of neuropharmacology, it is universally recognized as the gold-standard competitive antagonist for the homomeric α7 neuronal nicotinic acetylcholine receptor (α7 nAChR)[1][2].
Unlike large peptide antagonists such as α-bungarotoxin, which suffer from poor blood-brain barrier (BBB) permeability and slow binding kinetics, MLA citrate is a small, highly CNS-penetrant molecule[2][3]. This physicochemical advantage makes it an indispensable pharmacological probe for both precise in vitro electrophysiological mapping and complex in vivo behavioral assays targeting neurodegenerative diseases, addiction, and cognitive dysfunction[2][4].
Quantitative Pharmacological Profile
To design robust experiments, researchers must understand the binding kinetics and selectivity profile of MLA citrate. The compound exhibits picomolar to low-nanomolar affinity for α7 nAChRs, while requiring significantly higher concentrations to interact with heteromeric subtypes like α4β2[1][5].
Table 1: Receptor Affinity and Selectivity Profile
| Target Receptor | Binding Affinity ( Ki ) | Functional Inhibition ( IC50 ) | Notes / Causality |
| Homomeric α7 nAChR | 1.4 nM[5][6] | ~140 pM - 2 nM[1][7][8] | Binds competitively to the orthosteric site at the subunit interfaces[1]. |
| Heteromeric α4β2 nAChR | > 40 nM[5][6] | ~200 nM[8] | ~1000-fold lower affinity compared to α7[8]. |
| Heteromeric α6β2 nAChR | > 40 nM[5][6] | N/A | Weak interaction; requires high micromolar concentrations for blockade[5]. |
| 5-HT3 Receptor | No binding[1] | No action[1] | Confirms specificity; does not block wild-type serotonergic receptors[1]. |
Note: The exponential decay of MLA inhibition on wild-type α7 receptors follows a bimolecular mechanism, with a forward rate constant ( k+ ) of 2.7×107M−1s−1 [1].
Mechanism of Action & Downstream Signaling
The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits arranged around a central pore[1][9]. When activated by endogenous agonists (e.g., acetylcholine or choline), the channel opens, allowing a massive influx of Ca2+ [9][10]. While physiological Ca2+ transients are critical for synaptic plasticity and memory acquisition[4], pathological overstimulation—such as that induced by methamphetamine (METH) or ischemic stroke—leads to severe excitotoxicity, reactive oxygen species (ROS) generation, and dopaminergic terminal loss[3][10].
MLA citrate exerts its neuroprotective effects by competitively occupying the orthosteric binding sites located at the interfaces of the α7 subunits[1][8]. By locking the pentamer in a closed state, MLA prevents pathological Ca2+ overload, thereby halting downstream ROS production and microglial activation[3].
Diagram 1: MLA Citrate mechanism preventing α7 nAChR-mediated Ca2+ overload and neurotoxicity.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with internal logic and self-validation mechanisms. Below are two field-proven methodologies for utilizing MLA citrate.
Protocol A: In Vitro Electrophysiology (Xenopus Oocyte TEVC)
Objective: Determine the IC50 of MLA citrate against human α7 nAChRs. Rationale: The Xenopus laevis oocyte expression system allows for precise stoichiometric control of homomeric α7 receptors, avoiding the confounding presence of native heteromeric channels found in mammalian cell lines[1][8].
Step-by-Step Workflow:
-
cRNA Preparation & Injection: Synthesize human α7 nAChR cRNA. Microinject 1–5 ng of cRNA into defolliculated Xenopus oocytes[1][8].
-
Incubation: Incubate oocytes at 18°C for 2–5 days in ND96 buffer to allow robust membrane expression of the pentameric receptors[8].
-
Two-Electrode Voltage Clamp (TEVC): Impale oocytes with two microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). Voltage-clamp the cell at -70 mV[8].
-
Pre-incubation (Critical Step): Perfuse the oocyte with MLA citrate (e.g., 100 pM to 10 nM) for exactly 2–3 minutes. Causality: Because α7 receptors desensitize rapidly, pre-incubation ensures MLA reaches equilibrium at the orthosteric sites before the channel is challenged[1][7].
-
Co-application: Co-apply the EC50 concentration of Acetylcholine (e.g., 100 μM) alongside MLA citrate[7]. Record the peak inward current.
-
Self-Validation System:
-
Negative Control: Test un-injected oocytes to rule out endogenous mechanosensitive or cholinergic channel interference.
-
Positive Control: Apply PNU-120596 (a Positive Allosteric Modulator) to confirm functional α7 expression[10].
-
Diagram 2: Xenopus Oocyte TEVC workflow for mapping MLA Citrate inhibition kinetics.
Protocol B: In Vivo Neuroprotection Assay (METH-Induced Toxicity)
Objective: Evaluate the neuroprotective efficacy of MLA citrate against methamphetamine-induced striatal toxicity in mice. Rationale: MLA citrate crosses the BBB efficiently, allowing researchers to block central α7 nAChRs prior to a neurotoxic insult, thereby isolating the receptor's role in METH-induced dopaminergic terminal loss[2][3].
Step-by-Step Workflow:
-
Subject Preparation: Utilize adult male Swiss CD-1 mice (20–26 g), housed under standard 12-h light/dark cycles[2].
-
Pre-treatment (Antagonist Loading): Administer MLA citrate (e.g., 6 mg/kg, i.p.) 20 minutes prior to the METH challenge[2][11]. Causality: This timing guarantees peak brain penetrance and receptor occupancy, preemptively shielding the striatum[2].
-
Neurotoxic Challenge: Administer a neurotoxic regimen of METH (e.g., 1 mg/kg, s.c.)[2].
-
Behavioral Tracking: Monitor and quantify climbing behavior or hyperlocomotion immediately post-injection (MLA typically inhibits METH-induced climbing by ~50%)[3][11].
-
Endpoint Quantification (72h Post-Treatment): Euthanize the mice and isolate the striatum. Quantify tyrosine hydroxylase (TH) levels via Western blot and measure dopamine (DA) uptake in synaptosomes[3].
-
Self-Validation System:
Conclusion
Methyllycaconitine citrate remains an unparalleled tool in the neuropharmacological arsenal. By leveraging its high affinity and competitive blockade of the α7 nAChR, researchers can confidently dissect complex cholinergic signaling pathways, validate novel allosteric modulators, and explore therapeutic avenues for neurodegenerative and neuropsychiatric disorders.
References
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"methyllycaconitine" alpha7 nAChR antagonist mechanism. Archive ouverte UNIGE. Available at: [Link]
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nAChR inhibitors. Adooq Bioscience. Available at: [Link]
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Methyllycaconitine prevents methamphetamine-induced effects in mouse striatum: involvement of alpha7 nicotinic receptors. PubMed / NIH. Available at: [Link]
-
Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition. ResearchGate. Available at: [Link]
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Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Available at:[Link]
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Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor. PMC / NIH. Available at:[Link]
-
A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. PMC / NIH. Available at: [Link]
-
The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing. PLOS One. Available at: [Link]
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A Comparative Analysis of Methyllycaconitine and α-Bungarotoxin Binding to Nicotinic Acetylcholine Receptors: A Technical Guide
This in-depth technical guide provides a comprehensive comparison of the binding affinities of two potent nicotinic acetylcholine receptor (nAChR) antagonists: the small molecule alkaloid, methyllycaconitine (MLA), and the peptide neurotoxin, α-bungarotoxin (α-BTX). This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and the development of novel therapeutics targeting this critical class of ligand-gated ion channels.
Introduction: The Significance of Nicotinic Acetylcholine Receptor Antagonism
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, from muscle contraction to cognitive functions like learning and memory, makes them significant therapeutic targets for a variety of disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3] The development of selective antagonists for different nAChR subtypes is a key area of research, and understanding the binding characteristics of established ligands like MLA and α-BTX is fundamental to this endeavor.
Methyllycaconitine, a diterpenoid alkaloid isolated from Delphinium species, is a potent and selective competitive antagonist of the α7 nAChR subtype.[4] In contrast, α-bungarotoxin, a polypeptide component of the venom of the banded krait (Bungarus multicinctus), is a quasi-irreversible antagonist of the muscle-type nAChR and also binds with high affinity to the neuronal α7 subtype.[2][5] The distinct structural and chemical properties of these two antagonists, a small molecule versus a peptide, lead to different binding kinetics and subtype selectivities, which this guide will explore in detail.
Molecular Mechanisms of Antagonism
Both MLA and α-BTX exert their effects through competitive antagonism at the acetylcholine (ACh) binding site on nAChRs. This means they physically occupy the same site as the endogenous agonist, ACh, thereby preventing receptor activation and subsequent ion channel opening.
The binding of these antagonists is a complex interplay of molecular interactions. For α-BTX, its "three-finger" protein structure allows for extensive contact with the receptor, leading to a very slow dissociation rate and, in some cases, quasi-irreversible binding.[6][7] The structural determinants for α-BTX binding have been extensively studied, with key amino acid residues on both the toxin and the receptor subunits contributing to the high-affinity interaction.[6][7][8]
MLA, being a much smaller molecule, engages in a more localized set of interactions within the ACh binding pocket. While still a high-affinity ligand, its binding is generally more reversible than that of α-BTX.[9] The structure-activity relationships of MLA have been investigated, revealing the importance of specific functional groups for its potent antagonist activity.[4]
Below is a conceptual diagram illustrating the competitive antagonism at a nicotinic acetylcholine receptor.
Caption: Competitive antagonism at the nAChR binding site.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes representative binding affinity data for MLA and α-BTX at various nAChR subtypes.
| Ligand | nAChR Subtype | Preparation | Assay Type | Affinity (Ki/Kd/IC50) | Reference |
| Methyllycaconitine (MLA) | α7 | Rat Brain Membranes | Radioligand Binding ([3H]MLA) | Kd = 1.86 nM | [10] |
| α7 | Rat Brain Membranes | Radioligand Binding ([125I]α-BTX displacement) | Ki = 1.4 nM | [11] | |
| α3β2 | Chick, expressed in oocytes | Electrophysiology | IC50 = 0.08 µM | [9] | |
| α4β2 | Chick, expressed in oocytes | Electrophysiology | IC50 = 0.65 µM | [9] | |
| Striatal nAChRs | Rat Striatal Membranes | Radioligand Binding ([3H]nicotine displacement) | Ki = 4 µM | [9] | |
| α-Bungarotoxin (α-BTX) | α7 | Rat Brain Membranes | Radioligand Binding ([3H]MLA displacement) | Ki = 1.8 nM | [10] |
| Muscle-type | Torpedo electric organ | Radioligand Binding | Kd ≈ 5-6 nM | [12] | |
| Neuronal (general) | Rat Brain Particulate Fractions | Radioligand Binding | Kd = 1.7 nM | [13] | |
| GABA-A Receptor (β3 subunit) | HEK293 cells | Radioligand Binding | Kd ≈ 50 nM | [5] |
Note: The specific affinity values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols for Determining Binding Affinity
The accurate determination of binding affinity is paramount for characterizing nAChR ligands. This section provides detailed methodologies for three commonly employed techniques: radioligand binding assays, surface plasmon resonance (SPR), and fluorescence polarization (FP).
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions. These assays involve the use of a radiolabeled ligand (e.g., [3H]MLA or [125I]α-BTX) that binds to the receptor of interest. The binding of the radioligand can be competed off by an unlabeled ligand, allowing for the determination of the unlabeled ligand's affinity (Ki).
This protocol is designed to determine the Kd and Bmax of [3H]MLA for the α7 nAChR.
-
Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus, rich in α7 nAChRs) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.[14]
-
Assay Setup: Prepare a series of dilutions of [3H]MLA in binding buffer. For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Incubation:
-
Total Binding: Add a fixed amount of membrane preparation to each tube containing a different concentration of [3H]MLA.
-
Non-specific Binding: Add the same amount of membrane preparation and [3H]MLA, along with a high concentration of an unlabeled competing ligand (e.g., 1 µM unlabeled MLA or 1 µM α-BTX).
-
-
Equilibration: Incubate all tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.[15] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each [3H]MLA concentration. Plot specific binding versus the concentration of [3H]MLA and analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax.[14]
This protocol is used to determine the Ki of an unlabeled ligand (e.g., MLA) for the α-BTX binding site.
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: Prepare a series of dilutions of the unlabeled test compound (e.g., MLA).
-
Incubation: In a set of tubes, add a fixed concentration of [125I]α-BTX (typically at or below its Kd), a fixed amount of membrane preparation, and varying concentrations of the unlabeled competitor. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled α-BTX).[14][16]
-
Equilibration, Termination, and Quantification: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Plot the percentage of specific binding of [125I]α-BTX as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[17] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and its binding and dissociation are recorded as a sensorgram.
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a standard amine coupling chemistry (e.g., EDC/NHS).
-
Immobilize the purified nAChR protein or a soluble acetylcholine binding protein (AChBP) homolog to the activated surface.[18][19] Deactivate any remaining active groups.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the analyte (MLA or α-BTX) in a suitable running buffer.
-
Inject the analyte solutions over the immobilized receptor surface at a constant flow rate.
-
Record the association phase as the analyte binds to the receptor.
-
-
Dissociation Phase:
-
Switch the flow back to running buffer only.
-
Record the dissociation phase as the analyte unbinds from the receptor.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: General workflow for an SPR binding experiment.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer). When a small fluorescent tracer binds to a larger molecule (the receptor), its rotation slows, and the emitted light becomes more polarized. This change in polarization can be used to monitor binding events.
-
Tracer Selection and Optimization:
-
Choose a suitable fluorescently labeled nAChR antagonist as the tracer. The tracer should have a high affinity for the receptor and its fluorescence properties should be compatible with the available instrumentation.
-
Titrate the tracer to determine the optimal concentration that gives a good signal-to-noise ratio without saturating the receptor.[20]
-
-
Receptor Titration:
-
Titrate the nAChR preparation with the optimal tracer concentration to determine the receptor concentration that gives a significant polarization window (the difference in polarization between the free and bound tracer).[20]
-
-
Competitive Assay:
-
In a microplate, combine the optimized concentrations of the receptor and the fluorescent tracer.
-
Add varying concentrations of the unlabeled competitor (MLA or α-BTX).
-
Include controls for the free tracer (no receptor) and the fully bound tracer (no competitor).
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 of the competitor.
-
Conclusion and Future Directions
This guide has provided a detailed comparison of the binding affinities of methyllycaconitine and α-bungarotoxin to nicotinic acetylcholine receptors, along with practical protocols for their characterization. The high affinity and subtype selectivity of MLA make it an invaluable tool for studying α7 nAChRs, while the quasi-irreversible binding of α-BTX is useful for labeling and isolating nAChRs.
The choice of experimental technique depends on the specific research question. Radioligand binding assays remain a robust and widely used method for determining equilibrium binding constants. SPR offers the advantage of real-time kinetic analysis without the need for labels, providing deeper insights into the binding mechanism. Fluorescence polarization is a homogeneous assay format that is well-suited for high-throughput screening of compound libraries.
Future research in this area will likely focus on the development of even more selective ligands for specific nAChR subtypes, aided by a deeper understanding of the structural basis of ligand-receptor interactions. The continued application of advanced biophysical techniques will be crucial in elucidating the complex pharmacology of nicotinic acetylcholine receptors and in the rational design of novel therapeutics.
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Structural determinants for alpha-neurotoxin sensitivity in muscle nAChR and their implications for the gating mechanism. PubMed. [Link]
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Structural determinants of alpha-bungarotoxin binding to the sequence segment 181-200 of the muscle nicotinic acetylcholine receptor alpha subunit: effects of cysteine/cystine modification and species-specific amino acid substitutions. PubMed. [Link]
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Structural determinants within residues 180-199 of the rodent alpha 5 nicotinic acetylcholine receptor subunit involved in alpha-bungarotoxin binding. PubMed. [Link]
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The cholinergic antagonist α-bungarotoxin also binds and blocks a subset of GABA receptors. PNAS. [Link]
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Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. PMC. [Link]
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Surface Plasmon Resonance Biosensor Based Fragment Screening Using Acetylcholine Binding Protein Identifies Ligand Efficiency Hot Spots (LE Hot Spots) by Deconstruction of Nicotinic Acetylcholine Receptor Ligands. Beactica Therapeutics AB. [Link]
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Peptide and Protein Neurotoxin Toolbox in Research on Nicotinic Acetylcholine Receptors. IntechOpen. [Link]
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Kinetics of methyllycaconitine inhibition in neuronal cells
An In-Depth Technical Guide to the Kinetics of Methyllycaconitine Inhibition in Neuronal Cells
Foreword: The Rationale for Kinetic Analysis
In the field of neuropharmacology, understanding the precise interaction between a ligand and its receptor is paramount. It is not enough to know that a compound binds; we must understand how it binds, how quickly, and for how long. Methyllycaconitine (MLA), a norditerpenoid alkaloid derived from Delphinium species, serves as a quintessential tool for probing the function of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1][2][3] Its high potency and selectivity make it an invaluable antagonist for isolating and studying α7-mediated signaling pathways.[4][5] This guide moves beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of MLA's inhibitory kinetics. We will explore the causality behind experimental design, the logic of data interpretation, and the practical application of this knowledge in a research and drug development context.
Part 1: The Molecular Interaction Landscape of MLA and nAChRs
The Primary Target: α7 Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for fast synaptic transmission.[3] The α7 nAChR subtype, a homopentamer of five α7 subunits, is distinguished by its high permeability to calcium ions (Ca²⁺), implicating it not just in electrical signaling but also in the activation of Ca²⁺-dependent intracellular cascades.[6] MLA is recognized as one of the most potent and selective competitive antagonists for this receptor subtype.[3][4]
Mechanism of Inhibition: A Tale of Two Models
The primary inhibitory mechanism of MLA at α7 nAChRs is competitive antagonism .[3][5] This means MLA binds directly to the orthosteric site—the same binding site as the endogenous agonist, acetylcholine (ACh).[3] By occupying this site, MLA physically prevents ACh from binding and inducing the conformational change required to open the ion channel. This interaction is surmountable; increasing the concentration of the agonist can overcome the inhibitory effect of MLA.[7][8]
However, the pharmacological profile of MLA is not entirely monolithic. Studies on other nAChR subtypes, such as the heteromeric α4β2 receptor, suggest a different, non-competitive mechanism.[9] In this context, inhibition by some MLA analogs has been shown to be voltage-dependent, which is a hallmark of an open-channel block.[9] This dual mechanism underscores the importance of characterizing MLA's kinetics on the specific nAChR subtype under investigation.
Caption: Competitive antagonism of MLA at the α7 nAChR orthosteric site.
Key Kinetic Parameters
To quantify the interaction between MLA and nAChRs, we use several key parameters derived from the law of mass action.[10][11]
-
Association Rate Constant (k_on): Describes the rate at which MLA binds to the receptor. Units are typically M⁻¹s⁻¹ or M⁻¹min⁻¹.[10][11]
-
Dissociation Rate Constant (k_off): Describes the rate at which the MLA-receptor complex dissociates. Units are s⁻¹ or min⁻¹. A low k_off indicates a stable, long-lasting complex.[10][11]
-
Equilibrium Dissociation Constant (K_d): The ratio of k_off to k_on (k_off/k_on). It represents the concentration of MLA at which 50% of the receptors are occupied at equilibrium. A lower K_d signifies higher binding affinity.[1][10]
-
Inhibitory Constant (K_i): The concentration of a competing ligand (MLA) that will bind to 50% of the receptors in the presence of a radiolabeled ligand. It is a measure of the affinity of the inhibitor for the receptor.[12]
-
Half Maximal Inhibitory Concentration (IC₅₀): The concentration of MLA that produces 50% inhibition of a specific biological response (e.g., ion flux) elicited by an agonist. The IC₅₀ value is dependent on experimental conditions, including agonist concentration.[2][4]
Part 2: Experimental Methodologies for Kinetic Characterization
The choice of methodology is critical and depends on the specific kinetic question being asked. Do we want to measure direct binding affinity or functional inhibition? The following protocols represent the gold standards in the field.
Radioligand Binding Assays: Direct Measurement of Affinity
These assays directly quantify the binding of a radiolabeled ligand to a receptor population in a tissue homogenate or cell membrane preparation.[13] They are ideal for determining K_d and K_i. Using tritiated MLA ([³H]MLA) allows for direct saturation binding studies, while competition assays with unlabeled MLA against a known α7 radioligand like [¹²⁵I]α-bungarotoxin are used to determine K_i.[1][2]
Caption: Workflow for a competitive radioligand binding assay.
-
Tissue/Cell Preparation: Homogenize rat brain tissue (e.g., hippocampus, known for high α7 expression) or membranes from a cell line (e.g., SH-SY5Y) in ice-cold assay buffer.[1] Centrifuge to pellet membranes and resuspend to a final protein concentration of 100-200 µ g/assay tube.
-
Assay Setup: Prepare two sets of tubes for each concentration of [³H]MLA.
-
Total Binding: Add increasing concentrations of [³H]MLA (e.g., 0.1 to 20 nM) to the membrane preparation.
-
Non-Specific Binding (NSB): Add the same concentrations of [³H]MLA plus a high concentration of a competing, non-labeled ligand (e.g., 1 µM unlabeled MLA or 100 µM nicotine) to saturate the receptors and measure only non-specific binding.[1]
-
-
Incubation: Incubate all tubes for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium. The rapid association kinetics of MLA (t₁/₂ ≈ 2.3 min) allow for relatively short incubation times.[1]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with ice-cold assay buffer to minimize non-specific adherence.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³H]MLA using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting NSB from Total Binding at each [³H]MLA concentration.
-
Plot Specific Binding versus the concentration of [³H]MLA.
-
Analyze the data using non-linear regression to fit a one-site binding model, which will yield the K_d and B_max (maximal number of binding sites).
-
Electrophysiology: Measuring Functional Inhibition
Whole-cell patch-clamp electrophysiology is the definitive method for assessing the functional consequences of MLA binding.[14] It allows for precise control of the cellular environment and direct measurement of ion flow through nAChRs in response to agonist application, providing a real-time readout of inhibition. This technique is essential for determining IC₅₀ values and elucidating the mechanism of action (e.g., competitive vs. non-competitive).[15][16]
Caption: Workflow for a whole-cell patch-clamp experiment.
-
Cell Preparation: Culture a suitable cell line (e.g., HEK293 or Xenopus oocytes) expressing the human α7 nAChR.[4][15] Plate cells on coverslips for recording 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber of a microscope equipped for patch-clamping. Perfuse with an external solution (e.g., a HEPES-buffered saline).
-
Patching: Using a glass micropipette filled with an internal solution, approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal". Apply a brief pulse of suction to rupture the cell membrane, establishing the "whole-cell" configuration. Clamp the cell's membrane potential at a holding potential of -60 mV.[14]
-
Agonist Application: Using a fast perfusion system, apply a concentration of ACh that elicits a submaximal response (e.g., EC₅₀, typically ~100 µM for α7 nAChRs expressed in oocytes) for a short duration (e.g., 1-2 seconds) to evoke a control inward current.[3][4]
-
Inhibitor Application: After the control response has recovered, pre-apply a specific concentration of MLA in the external solution for 1-2 minutes.[3] Then, co-apply the same concentration of ACh along with the MLA and record the inhibited current.
-
Data Acquisition: Repeat this process for a range of MLA concentrations (e.g., 0.1 nM to 1 µM). Ensure a washout period between applications to allow the receptor to recover.
-
Data Analysis:
-
Measure the peak amplitude of the current for each condition.
-
Calculate the percentage of inhibition for each MLA concentration relative to the control ACh response.
-
Plot the percent inhibition against the logarithm of the MLA concentration and fit the data to a sigmoidal dose-response equation to determine the IC₅₀.
-
Fluorescence-Based Assays: High-Throughput Screening
For screening larger numbers of compounds or conditions, fluorescence-based assays offer higher throughput than electrophysiology.[17] These methods typically use fluorescent dyes that are sensitive to changes in either membrane potential or intracellular Ca²⁺ concentration, both of which are direct consequences of nAChR channel opening.
-
Cell Plating: Plate cells expressing the target nAChR (e.g., K-177 cells for human α4β2) in 96- or 384-well microplates.[17]
-
Dye Loading: Wash the cells with assay buffer and then load them with a membrane potential-sensitive fluorescent dye solution for 30-45 minutes at room temperature or 37°C.[17] These "no-wash" dye systems are highly efficient.
-
Assay Plate Preparation: Prepare a compound plate containing various concentrations of MLA and a control agonist plate with a fixed concentration of an agonist like nicotine.
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Add the MLA solutions from the compound plate and incubate for a specified time.
-
Add the agonist solution from the agonist plate to all wells to stimulate the receptors.
-
Record the change in fluorescence intensity over time. The opening of cation channels will cause membrane depolarization, leading to a change in the dye's fluorescence.
-
-
Data Analysis:
-
The inhibitory effect of MLA is measured by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percent inhibition for each MLA concentration.
-
Generate a dose-response curve to determine the IC₅₀ value.[17]
-
Part 3: Quantitative Data Summary and Interpretation
The kinetic parameters of MLA are highly dependent on the nAChR subtype. This selectivity is the primary reason for its utility as a pharmacological tool.
| Parameter | nAChR Subtype | Preparation | Value | Reference(s) |
| K_d | α7-type | Rat Brain Membranes | 1.86 nM | [1] |
| K_i | α7-type (α-BGT site) | Rat Brain | 5.4 nM | [12] |
| K_i | α7-type (α-BGT site) | Human K28 Cells | ~10 nM | [2] |
| K_i | α3/α6β2β3* (α-CTx-MII site) | Rat Striatum | 33 nM | [7][8] |
| K_i | Muscle-type | Human Muscle | ~8000 nM (8 µM) | [2] |
| IC₅₀ | α7 | Human (expressed in oocytes) | 2 nM | [3] |
| IC₅₀ | α3β2 | Avian (expressed in oocytes) | ~80 nM | [2] |
| IC₅₀ | α4β2 | Avian (expressed in oocytes) | ~700 nM | [2] |
| IC₅₀ | α4β2 | Human (HEK cells) | 1500 nM (1.5 µM) | [15] |
Interpretation: The data clearly illustrate MLA's potent and selective antagonism for α7 nAChRs, with K_i and IC₅₀ values in the low nanomolar range. Its affinity for other neuronal subtypes like α3β2 and α4β2 is significantly lower (10- to 100-fold), and its affinity for the muscle-type receptor is over 1000-fold lower.[2] This separation provides a therapeutic and experimental window to selectively block α7 receptors.
Part 4: Broader Implications in Neuroscience and Drug Development
A thorough kinetic understanding of MLA inhibition is critical for several reasons:
-
Probing Neuronal Circuits: MLA allows researchers to pharmacologically dissect the role of α7 nAChRs in complex processes like learning, memory, and attention, as well as their involvement in the reinforcing effects of drugs of abuse.[6][18]
-
Validating Therapeutic Targets: The anti-inflammatory properties of α7 nAChRs are a subject of intense research.[19] MLA helps to validate whether antagonism or agonism of this receptor is the desired therapeutic strategy for neuroinflammatory conditions.
-
Drug Discovery Scaffold: The structure of MLA serves as a chemical scaffold for designing novel, even more selective ligands for various nAChR subtypes.[3][4] Understanding the structure-activity relationship (SAR) and how modifications affect binding kinetics is a cornerstone of this process.[5]
Conclusion
Methyllycaconitine is more than just an inhibitor; it is a high-precision instrument for exploring the nicotinic cholinergic system. Its kinetic profile, characterized by high affinity and selectivity for the α7 nAChR, is the foundation of its utility. By employing a multi-faceted experimental approach—combining direct binding assays with functional electrophysiological and fluorescence-based methods—researchers can build a comprehensive picture of its inhibitory action. This detailed kinetic knowledge is not merely academic; it is the essential language we use to understand receptor function, validate therapeutic hypotheses, and design the next generation of neurological drugs.
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An In-depth Technical Guide on the Effects of Methyllycaconitine on Synaptic Transmission in the Hippocampus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel prominently expressed in the hippocampus.[1][2] This guide provides a comprehensive technical overview of the multifaceted effects of MLA on hippocampal synaptic transmission. We delve into the molecular mechanisms of α7 nAChR antagonism and explore the subsequent impact on both excitatory glutamatergic and inhibitory GABAergic circuits. By synthesizing data from electrophysiological and neurochemical studies, this document elucidates how MLA modulates fundamental processes such as long-term potentiation (LTP) and neurotransmitter release. Detailed experimental protocols and data interpretation frameworks are provided to equip researchers with the necessary tools to investigate the role of α7 nAChRs in hippocampal function and to evaluate the therapeutic potential of targeting this system.
Introduction: The α7 Nicotinic Receptor in the Hippocampal Landscape
The hippocampus is a critical brain region for learning and memory, and its intricate circuitry is finely tuned by various neuromodulatory systems.[3] Among these, the cholinergic system plays a pivotal role. The effects of acetylcholine (ACh) are mediated by both muscarinic and nicotinic receptors. The α7 subtype of nAChR is particularly abundant in the hippocampus and is a key player in modulating synaptic activity and plasticity.[1][4][5]
Unique Properties of α7 nAChRs:
-
High Calcium Permeability: Unlike other nAChRs, the α7 subtype exhibits exceptionally high permeability to calcium ions (Ca2+).[1][6] This property allows it to directly influence intracellular Ca2+ levels and engage a wide array of calcium-dependent signaling cascades.
-
Rapid Desensitization: α7 nAChRs desensitize very quickly upon agonist binding, which suggests a role in transient, precisely timed signaling events.[3]
-
Location: These receptors are strategically located at both presynaptic and postsynaptic sites on pyramidal neurons and interneurons throughout the hippocampal subfields (DG, CA3, and CA1).[1][4]
Methyllycaconitine (MLA): A Selective Pharmacological Tool MLA, a norditerpenoid alkaloid isolated from Delphinium species (larkspurs), is a highly potent and selective competitive antagonist of α7 nAChRs.[2][7] Its high affinity (in the nanomolar range) and selectivity make it an invaluable tool for dissecting the physiological functions of α7 nAChRs.[2] When used appropriately, MLA allows researchers to isolate and study the specific contributions of this receptor subtype to complex processes like synaptic transmission and plasticity.
Core Mechanism: How MLA Alters Synaptic Function
MLA exerts its effects by binding to α7 nAChRs and preventing their activation by endogenous acetylcholine or exogenous agonists. The functional consequences of this blockade are determined by the location of the targeted receptors.
-
Presynaptic Inhibition: Presynaptic α7 nAChRs are known to facilitate the release of neurotransmitters, including glutamate and GABA.[1][4][6] By blocking these receptors, MLA reduces the probability of neurotransmitter release from the presynaptic terminal. This is a key mechanism through which MLA modulates the strength of both excitatory and inhibitory synapses.
-
Postsynaptic Modulation: Postsynaptic α7 nAChRs contribute to the depolarization of the neuronal membrane. Their blockade by MLA can lead to a hyperpolarization or a reduction in the overall excitability of the postsynaptic neuron, making it less likely to fire an action potential in response to synaptic input.
Signaling Pathway: α7 nAChR Modulation of Glutamate Release
The following diagram illustrates the presynaptic mechanism of α7 nAChR-mediated enhancement of glutamate release and its blockade by MLA. Activation of the receptor leads to Ca2+ influx, which in turn activates Protein Kinase A (PKA), a pathway implicated in enhancing synaptic vesicle release.[8][9]
Caption: Experimental workflow for assessing the impact of MLA on hippocampal long-term potentiation (LTP).
Impact on Inhibitory Synaptic Transmission
The role of α7 nAChRs in GABAergic transmission is complex, as these receptors are expressed on various subtypes of interneurons. [4]Activation of α7 nAChRs on interneurons typically leads to their depolarization, causing an increase in GABA release and consequently, enhanced inhibition of pyramidal cells. [10][11] MLA's Effects on GABAergic Synapses:
-
Disinhibition: By blocking α7 nAChRs on interneurons, MLA can reduce their firing rate and decrease GABA release. This leads to a "disinhibition" of the principal pyramidal neurons, potentially increasing their excitability.
-
Complex Network Effects: The net effect of MLA on network activity depends on which interneuron subtypes are predominantly affected. Blockade of α7 nAChRs on interneurons that synapse onto other interneurons can lead to a more complex, disinhibitory cascade. [10]Studies have shown that MLA can, in some cases, reduce the frequency of GABA-mediated giant depolarizing potentials (GDPs) in the developing hippocampus, indicating a reduction in GABAergic drive. [11][12]
Summary of Quantitative Data
The following table summarizes the typical effects of MLA on key synaptic parameters as reported in the literature. The exact values can vary depending on the specific experimental conditions (e.g., MLA concentration, hippocampal subregion, animal age).
| Parameter | Synapse Type | Typical Effect of MLA | Rationale | Supporting Evidence |
| fEPSP Slope (LTP) | Glutamatergic | ↓ 10-20% reduction in potentiation | Blockade of α7 nAChRs impairs a component necessary for full LTP expression. | [13] |
| Paired-Pulse Ratio (PPR) | Glutamatergic | ↑ Increase | Reduced presynaptic release probability due to α7 nAChR blockade. | [1] |
| sIPSC/mIPSC Frequency | GABAergic | ↓ Decrease | Reduced excitability of interneurons leading to less spontaneous GABA release. | [11][12] |
| GDP Frequency | GABAergic (Neonatal) | ↓ ~40-60% reduction | α7 nAChRs contribute to the excitatory drive onto GABAergic interneurons that generate GDPs. | [11][12] |
Conclusion and Future Directions
Methyllycaconitine is an indispensable pharmacological tool for elucidating the role of α7 nAChRs in hippocampal synaptic physiology. Its application has revealed that these receptors are critical modulators of the excitation-inhibition balance, influencing both glutamate and GABA release. The blockade of α7 nAChRs by MLA generally leads to a suppression of excitatory synaptic plasticity (LTP) and a complex modulation of inhibitory circuits, often resulting in a net disinhibition of principal neurons.
For drug development professionals, understanding the nuanced effects of α7 nAChR antagonism is crucial. While agonists and positive allosteric modulators have been the primary focus for treating cognitive deficits, the paradoxical findings with low-dose MLA suggest that antagonists might also have therapeutic potential under specific conditions. [14]Future research should focus on the cell-type-specific roles of α7 nAChRs and how their blockade by MLA affects hippocampal network oscillations and behavior.
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Al-Ghamdi, S., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(2), 169-178. [Link]
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Kulkarni, A. R., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs. Journal of Medicinal Chemistry, 52(11), 3466-3475. [Link]
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Addy, N. A., et al. (2003). Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency. Neuropsychopharmacology, 28(12), 2147-2156. [Link]
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Harvey, S. C., et al. (2002). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Molecular Pharmacology, 62(1), 51-57. [Link]
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Le Magueresse, C., & Cherubini, E. (2001). Regulation of GABA release by nicotinic acetylcholine receptors in the neonatal rat hippocampus. The Journal of Physiology, 536(Pt 1), 89–100. [Link]
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Pichat, P., et al. (2012). Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs. Psychopharmacology, 220(3), 515-527. [Link]
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Gonzalez, R., et al. (2024). Protocol for electrophysiological measurements of circadian changes in excitability in dentate granule cells from adult mice. STAR Protocols, 5(3), 103286. [Link]
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Gloor, P., et al. (1963). Electrophysiological studies of hippocampal neurons I. Configuration and laminar analysis of the “resting” potential gradient, of the main-transient response to perforant path, fimbrial and mossy fiber volleys and of “spontaneous” activity. Electroencephalography and Clinical Neurophysiology, 15(3), 353-370. [Link]
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Moradi, S., et al. (2020). A comprehensive knowledge base of synaptic electrophysiology in the rodent hippocampal formation. eLife, 9, e57411. [Link]
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Panagis, G., et al. (2000). Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. Psychopharmacology, 149(4), 388-396. [Link]
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Selectivity of methyllycaconitine for nicotinic receptor subtypes
An In-depth Technical Guide to the Selectivity of Methyllycaconitine for Nicotinic Acetylcholine Receptor Subtypes
Executive Summary
Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, has emerged as a cornerstone pharmacological tool in the study of nicotinic acetylcholine receptors (nAChRs).[1] Its profound selectivity as a competitive antagonist for the α7 nAChR subtype has enabled significant advancements in our understanding of the physiological and pathological roles of this specific receptor. This guide provides a comprehensive technical overview of MLA's selectivity profile, the mechanistic basis of its action, and the robust experimental methodologies employed to characterize its interaction with various nAChR subtypes. By synthesizing data from binding and functional assays, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize MLA as a selective α7 nAChR probe and to inform the design of novel therapeutics targeting this important receptor.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[2] These receptors are pentameric structures, assembled from a combination of different subunits (α1-α10, β1-β4, γ, δ, ε), which gives rise to a wide diversity of nAChR subtypes with distinct pharmacological and physiological properties.[3] The subunit composition dictates the receptor's affinity for ligands, ion selectivity, and gating kinetics.[2]
The α7 nAChR is a unique subtype as it is a homopentamer, composed of five α7 subunits.[4][5] It is characterized by its high permeability to calcium ions and is implicated in a range of cognitive functions, neuroinflammation, and various neurological disorders.[4][6] The distinct pharmacology of nAChR subtypes makes the development of subtype-selective ligands a critical endeavor for therapeutic intervention with minimal off-target effects.
Methyllycaconitine (MLA): A Highly Selective α7 nAChR Antagonist
Methyllycaconitine is a naturally occurring alkaloid that has been identified as a potent and selective competitive antagonist of the α7 nAChR.[7][8] Its high affinity for the α7 subtype, coupled with significantly lower affinity for other nAChR subtypes, has established MLA as an indispensable tool for isolating and studying the function of α7 nAChRs in native and recombinant systems.[9]
Quantitative Selectivity Profile of Methyllycaconitine
The selectivity of MLA is quantitatively demonstrated by its binding affinity (Ki) and functional inhibitory concentration (IC50) across a panel of nAChR subtypes. The following table summarizes key data from radioligand binding and functional assays:
| nAChR Subtype | Ligand/Assay | Affinity/Potency | Reference |
| α7 (neuronal) | Ki ([125I]α-bungarotoxin binding) | 1.4 nM | [8] |
| α7 (neuronal) | Ki ([125I]α-bungarotoxin binding in brain) | 5.4 nM | [9] |
| α6β2 (presynaptic)* | Ki ([125I]α-conotoxin-MII binding) | 33 nM | [10] |
| α4β2 (neuronal) | Interaction Concentration | > 40 nM | |
| Muscle-type | IC50 (functional blockade) | 1.1 µM | [9] |
| [3H]nicotine sites (brain) | Ki | 3.7 µM | [9] |
Note: The asterisk () indicates that the precise subunit stoichiometry in native receptors can vary.*
The data clearly illustrates that MLA binds to the α7 nAChR with nanomolar affinity, while its affinity for other neuronal and muscle-type nAChRs is orders of magnitude lower. This remarkable selectivity is the basis for its widespread use as a definitive α7 nAChR antagonist.
Mechanism of Action: Competitive Antagonism
MLA exerts its inhibitory effect through a competitive mechanism, binding to the same orthosteric site as the endogenous agonist acetylcholine (ACh).[7] This binding occludes the site, preventing agonist-induced channel opening. The surmountable nature of MLA's antagonism has been demonstrated in functional assays where increasing concentrations of agonist can overcome the inhibitory effect of MLA.[10]
Caption: Workflow for a radioligand binding assay to determine Ki.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Antagonism (IC50)
TEVC in Xenopus laevis oocytes is a powerful technique for studying the functional properties of ion channels, including nAChRs. [3][11]It allows for the precise control of the membrane potential and the measurement of agonist-evoked currents in the presence and absence of antagonists.
4.2.1 Principle of the Assay
Xenopus oocytes are injected with cRNA encoding the nAChR subunits of interest. The oocytes translate the cRNA and express functional receptors on their plasma membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired holding potential. Application of an agonist (e.g., ACh) opens the nAChR channels, resulting in an inward current that can be measured. The inhibitory effect of an antagonist like MLA is quantified by its ability to reduce the amplitude of the agonist-evoked current.
4.2.2 Step-by-Step Protocol for TEVC in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl).
-
Clamp the membrane potential at a holding potential of, for example, -70 mV.
-
-
Functional Assay:
-
Establish a stable baseline current.
-
Apply a concentration of ACh that elicits a submaximal response (e.g., the EC50 concentration) and record the peak inward current.
-
Wash the oocyte with saline until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of MLA for a defined period (e.g., 2-5 minutes).
-
Co-apply the same concentration of ACh in the presence of MLA and record the peak inward current.
-
Repeat this procedure for a range of MLA concentrations.
-
-
Data Analysis:
-
For each MLA concentration, calculate the percentage of inhibition of the control ACh-evoked current.
-
Plot the percentage of inhibition as a function of the logarithm of the MLA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.
Applications in Research and Drug Discovery
The high selectivity of MLA for the α7 nAChR makes it an invaluable pharmacological tool for:
-
Elucidating the physiological roles of α7 nAChRs: By selectively blocking α7 nAChRs, researchers can investigate their involvement in processes such as learning, memory, and attention. [12]* Investigating the pathological role of α7 nAChRs: MLA is used to study the contribution of α7 nAChRs to neurological and psychiatric disorders like Alzheimer's disease and schizophrenia, as well as in neuroinflammation. [6][7][13]* Validating drug targets: The ability to selectively antagonize α7 nAChRs helps in validating this receptor as a therapeutic target for various conditions.
-
Screening for novel α7 nAChR ligands: MLA can be used as a reference compound in the development and characterization of new agonists, antagonists, and allosteric modulators of the α7 nAChR. [14]* Cancer Research: Studies have shown that α7 nAChR antagonists, including MLA, can inhibit cancer cell growth and reverse the proangiogenic effects of nicotine, suggesting a potential therapeutic role in cancers like non-small cell lung cancer. [15][16][17]
Conclusion
Methyllycaconitine's exceptional selectivity for the α7 nicotinic acetylcholine receptor subtype, established through rigorous radioligand binding and functional assays, has solidified its status as an essential research tool. Its utility in dissecting the complex roles of α7 nAChRs in health and disease is unparalleled. For scientists and drug development professionals, a thorough understanding of MLA's selectivity profile and the methodologies used to determine it is crucial for the accurate interpretation of experimental data and the rational design of novel therapeutics targeting the α7 nAChR.
References
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Ward, J. M., Cockcroft, V. B., Lunt, G. G., Smillie, F. S., & Wonnacott, S. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. FEBS letters, 270(1-2), 45-48. [Link]
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Shytle, R. D., Mori, T., Townsend, K., Vendrame, M., Sun, N., Zeng, J., ... & Sanberg, P. R. (2004). The α7 nicotinic acetylcholine receptor ligands, methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia. Journal of neuroinflammation, 1(1), 1-8. [Link]
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Zouridakis, M., Giastas, P., Zarkadas, E., Chroni-Tzartou, D., & Tzartos, S. J. (2019). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Nature communications, 10(1), 1-13. [Link]
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Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). The α7 nicotinic acetylcholine receptor: molecular modelling, electrostatics, and energetics. Journal of molecular modeling, 15(7), 805-817. [Link]
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ResearchGate. Structural and functional overview of α7 nicotinic acetylcholine receptors (nAChRs) and allosteric modulation. [Link]
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Protein Data Bank. 7KOQ: Alpha-7 nicotinic acetylcholine receptor bound to epibatidine in a desensitized state. [Link]
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Mayo Clinic. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. [Link]
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PubMed. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. [Link]
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Frontiers in Pharmacology. Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. [Link]
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The Journal of Neuroscience. Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals. [Link]
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PubMed. Functional nicotinic acetylcholine receptor expression in stem and progenitor cells of the early embryonic mouse cerebral cortex. [Link]
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Science.gov. Nicotinic receptor binding: Significance and symbolism. [Link]
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Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
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ACS Publications. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. [Link]
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PubMed. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. [Link]
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PMC - NIH. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. [Link]
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ScienceDirect. Membrane lipid organization and nicotinic acetylcholine receptor function. [Link]
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PMC - NIH. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. [Link]
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PMC - NIH. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED. [Link]
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ANU Open Research. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors. [Link]
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The Journal of Neuroscience. Identification of Molluscan Nicotinic Acetylcholine Receptor (nAChR) Subunits Involved in Formation of Cation- and Anion-Selective nAChRs. [Link]
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Ovid. Insight in nAChR subtype selectivity from AChBP crystal structures. [Link]
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MDPI. Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. [Link]
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MDPI. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. [Link]
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PMC - NIH. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. [Link]
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MDPI. Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]
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PubMed. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors. [Link]
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Methodological & Application
Application Note: Protocols for Systemic Administration of Methyllycaconitine (MLA) in Murine Models
Introduction & Mechanistic Rationale
Methyllycaconitine (MLA) is a norditerpenoid alkaloid naturally derived from Delphinium (larkspur) species. In neuropharmacology and immunology, it is widely utilized as a highly potent, selective, and competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (1)[1]. Because MLA readily crosses the blood-brain barrier (BBB) following systemic administration, it is an indispensable pharmacological tool for inducing in vivo models of cognitive dysfunction (mimicking deficits seen in Alzheimer's disease and schizophrenia) and for investigating the cholinergic anti-inflammatory pathway[2].
This application note provides a comprehensive, self-validating framework for the systemic administration of MLA in mice. Rather than a generic list of steps, this guide emphasizes the mechanistic causality behind dosage selection, strain-specific pharmacokinetics, and behavioral validation to ensure maximum experimental reproducibility.
Pharmacodynamics and Pathway Dynamics
Systemic MLA exerts its primary effects by competitively binding to α7 nAChRs in both the central nervous system (CNS) and peripheral tissues.
-
In the CNS: MLA blockade disrupts cholinergic signaling required for memory acquisition and spontaneous alternation, significantly reducing performance in assays like the T-maze[2].
-
In the Periphery: MLA antagonizes the vagal anti-inflammatory reflex. By blocking α7 nAChRs on macrophages, it prevents the phosphorylation of STAT3, thereby lifting the suppression on pro-inflammatory cytokines such as TNF-α and IL-6, which can aggravate conditions like viral myocarditis or sepsis[3].
Fig 1. Mechanistic pathway of MLA antagonizing α7 nAChR and downstream systemic effects.
Pharmacokinetics & Strain-Specific Toxicity
A critical, often overlooked factor in MLA administration is the profound strain-dependent variation in acute toxicity. The therapeutic window for MLA is exceptionally narrow. While some outbred strains (e.g., NIH Swiss) have been dosed up to 10.0 mg/kg in behavioral assays[4], such doses are highly lethal to susceptible inbred strains. For instance, the A/J mouse strain exhibits an LD50 of 3.3 mg/kg due to lower baseline nAChR subunit expression, whereas the 129/SvImJ strain is significantly more resistant with an LD50 of 5.8 mg/kg[5].
Table 1: Pharmacological Parameters and Strain-Specific Toxicity of MLA in Mice
| Parameter | Standard Value / Range | Mechanistic Implication / Causality |
| Vehicle | Sterile 0.9% NaCl | Ensures isotonicity and prevents injection-site necrosis[2]. |
| Admin Volume | 10 mL/kg | Standardizes systemic absorption rates across subjects[2]. |
| Cognitive Assay Dose | 0.09 - 3.0 mg/kg (IP) | ID50 for T-maze alternation deficit is ~0.09 mg/kg[2]. |
| Inflammation Dose | 2.4 - 5.0 mg/kg (IP) | Required to block peripheral anti-inflammatory pathways[4]. |
| LD50 (A/J Strain) | 3.3 ± 0.2 mg/kg | High susceptibility; requires micro-dosing[5]. |
| LD50 (129 Strain) | 5.8 ± 0.8 mg/kg | High resistance; requires dose adjustment for knockout models[5]. |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol integrates specific validation checkpoints. This transforms a standard methodology into a self-validating system.
Fig 2. Step-by-step workflow for the systemic administration and validation of MLA in mice.
Phase 1: Formulation and Vehicle Preparation
-
Reagent Sourcing: Obtain Methyllycaconitine citrate (ensure high purity, >98%). The citrate salt is preferred over the free base for its superior aqueous solubility.
-
Dissolution: Dissolve MLA in sterile 0.9% NaCl to achieve the desired stock concentration (e.g., 0.1 mg/mL for a 1.0 mg/kg dose at a 10 mL/kg injection volume)[2].
-
Causality Check: Do not use organic solvents (like DMSO) for systemic intraperitoneal (IP) injections of MLA unless strictly necessary for co-administering highly lipophilic compounds. DMSO can independently alter BBB permeability and baseline neuroinflammation, confounding α7 nAChR data.
-
Storage: MLA solutions should be prepared fresh daily and protected from light to prevent alkaloid degradation.
Phase 2: Systemic Administration (Intraperitoneal)
-
Subject Preparation: Weigh mice accurately. Given the narrow LD50 margins (3.3 - 5.8 mg/kg)[5], precise weight-based dosing is non-negotiable to prevent accidental overdose.
-
Injection: Administer the MLA solution intraperitoneally (IP) at a standardized volume of 10 mL/kg[2][4]. Use a 27G to 30G needle to minimize tissue trauma and stress-induced endogenous cholinergic spikes.
-
Validation Checkpoint 1 (Observation): Monitor mice for 2–3 minutes post-injection. At effective receptor-saturating doses (>1.0 mg/kg), transient agitation or mild tremors may occur due to sudden cholinergic blockade. These physiological markers confirm target engagement and should subside within 10 minutes[1]. Severe convulsions indicate an overdose approaching the strain's LD50.
Phase 3: Incubation and Assay Execution
-
Incubation Period: Wait exactly 25 to 40 minutes post-injection before beginning any assay[2][4].
-
Causality: This specific temporal window allows MLA to reach peak plasma concentration, cross the BBB, and achieve maximal receptor occupancy in target regions like the hippocampus and ventral tegmental area (VTA).
-
-
Behavioral Testing (e.g., T-Maze Spontaneous Alternation): Introduce the mouse to the apparatus. A successful α7 nAChR blockade will yield a 25–30% reduction in spontaneous alternation compared to vehicle-treated controls, a deficit comparable to scopolamine administration[2].
-
Validation Checkpoint 2 (Pharmacological Reversal): To validate that the observed deficit or physiological change is specifically due to cholinergic blockade, co-administer a procognitive drug (e.g., galantamine or donepezil). MLA-induced cognitive deficits are highly sensitive to reversal by these agents, confirming the mechanistic integrity of your model[2].
Data Interpretation & Troubleshooting
-
Lack of Behavioral Deficit: If no cognitive impairment is observed, verify the genetic background of your mouse strain. Strains like 129/SvImJ may require doses closer to 3.0 - 5.0 mg/kg to achieve sufficient receptor blockade due to their inherent resistance[5].
-
Unexpected Mortality: If lethality occurs at doses below 5.0 mg/kg, verify whether the MLA sourced was a free base or a citrate salt. Molecular weight differences between the two forms significantly affect the actual molar dose administered. Always recalculate based on the free base equivalent[4].
References
- Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency ResearchGate URL
- Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs NIH / PMC URL
- Protective Role of the Cholinergic Anti-Inflammatory Pathway in a Mouse Model of Viral Myocarditis PLOS URL
- Oxford University Press (OUP)
- Methyllycaconitine Wikipedia URL
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Optimal Methyllycaconitine (MLA) Concentration for Patch-Clamp Recording: An Application Note and Protocol
Introduction: The Critical Role of α7 Nicotinic Acetylcholine Receptors and the Utility of Methyllycaconitine
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel with a significant role in the central nervous system, implicated in cognitive processes such as learning and memory.[1][2][3] These receptors are characterized by their high permeability to calcium and their rapid activation and desensitization kinetics.[1][2][4][5] Dysregulation of α7 nAChR function has been linked to a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making them a key target for drug development.[3][6]
Methyllycaconitine (MLA), a norditerpenoid alkaloid derived from Delphinium species, is a potent and selective competitive antagonist of α7 nAChRs.[7][8][9][10][11] Its high affinity and selectivity make it an invaluable pharmacological tool for isolating and studying α7 nAChR-mediated currents in electrophysiological recordings, particularly using the patch-clamp technique.[12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of MLA for reliable and reproducible patch-clamp recordings.
Understanding the Mechanism: How MLA Interacts with α7 nAChRs
MLA exerts its antagonistic effect by competing with acetylcholine (ACh) and other nicotinic agonists for the same binding site on the α7 nAChR.[7] This competitive antagonism is reversible, meaning that the degree of inhibition by MLA can be overcome by increasing the concentration of the agonist. The affinity of MLA for the α7 nAChR is typically in the nanomolar range, although reported Ki and IC50 values can vary depending on the experimental preparation (e.g., cell type, expression system, and temperature).[8][14]
It is crucial to recognize that while MLA is highly selective for α7 nAChRs, at higher concentrations, it may exhibit off-target effects on other nAChR subtypes.[15] Therefore, establishing the lowest effective concentration that provides complete and specific blockade of α7 nAChRs is paramount for data integrity.
Key Considerations Before You Begin
The Challenge of Fast Desensitization
A hallmark of α7 nAChRs is their extremely rapid desensitization, occurring within milliseconds of agonist application.[1][2] This presents a significant technical challenge for patch-clamp experiments, as the peak current may be missed with slower solution exchange systems.[4][5] To accurately measure α7 nAChR currents and the inhibitory effect of MLA, a fast perfusion system is essential. In some experimental paradigms, positive allosteric modulators (PAMs) like PNU-120596 are used to slow the desensitization kinetics and increase the channel open probability, making the currents easier to resolve.[4][13][16]
Choosing Your Preparation
The optimal MLA concentration can vary between different experimental systems:
-
Heterologous Expression Systems: (e.g., Xenopus oocytes, HEK293, or GH4C1 cells) stably or transiently expressing α7 nAChRs offer a controlled environment for studying receptor pharmacology.[4][11][17]
-
Primary Neuronal Cultures: Provide a more physiologically relevant context but with potentially greater variability in receptor expression levels.
-
Brain Slices: Allow for the study of α7 nAChRs in a preserved neural circuit.[12]
The choice of preparation will influence the expected current amplitudes and the accessibility of the receptors to both agonist and antagonist.
Experimental Protocol: Determining the Optimal MLA Concentration
This protocol outlines a systematic approach to determine the optimal MLA concentration for your specific patch-clamp setup.
Materials and Reagents
-
Methyllycaconitine (MLA) citrate salt (CAS: 112825-05-5 or 351344-10-0)[8][18][19]
-
Agonist (e.g., Acetylcholine, Choline)
-
Cell culture medium or artificial cerebrospinal fluid (aCSF) appropriate for your preparation
-
Internal and external solutions for patch-clamp recording[13][20]
-
Patch-clamp rig with a fast perfusion system
Stock Solution Preparation and Storage
MLA is typically supplied as a citrate salt, which is soluble in water and DMSO.[8][9]
-
Prepare a high-concentration stock solution: Dissolve MLA in sterile water or DMSO to a concentration of 1-10 mM. Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for long-term storage (up to 1 month) or -80°C for extended periods (up to 6 months).[7] When in use, keep the working solution on ice and protected from light.[9]
Step-by-Step Experimental Workflow
Part 1: Establishing a Stable Agonist Response
-
Obtain a whole-cell patch-clamp recording from a cell expressing α7 nAChRs.[20][21][22][23]
-
Determine the EC50 of your agonist: Apply increasing concentrations of the agonist (e.g., acetylcholine) to generate a dose-response curve. This will establish the concentration that elicits a half-maximal response (EC50), which is a sensitive concentration to test for antagonism.
-
Establish a stable baseline: Perfuse the cell with the external solution and apply the agonist at its EC50 concentration for a brief duration (e.g., 1-2 seconds) at regular intervals (e.g., every 1-2 minutes) to obtain a stable and reproducible current response. The peak amplitude of this current will serve as your control.
Part 2: MLA Concentration-Response Curve
-
Start with a low concentration of MLA: Begin by pre-applying a low nanomolar concentration of MLA (e.g., 1 nM) for 2-5 minutes, followed by the co-application of MLA and the agonist (at its EC50).
-
Measure the inhibition: Record the peak amplitude of the agonist-evoked current in the presence of MLA and calculate the percentage of inhibition relative to the control response.
-
Increase MLA concentration incrementally: Wash out the previous MLA concentration for at least 5-10 minutes to ensure full recovery of the agonist response. Then, apply the next, higher concentration of MLA (e.g., 3 nM, 10 nM, 30 nM, 100 nM, 1 µM) and repeat the measurement.
-
Plot the concentration-response curve: Plot the percentage of inhibition as a function of the MLA concentration. This will allow you to determine the IC50 of MLA in your system.
Part 3: Verifying Specificity and Reversibility
-
Washout: After applying a concentration of MLA that produces significant or complete block, perfuse the cell with the external solution for an extended period (10-20 minutes) to confirm the reversibility of the block. The agonist-evoked current should return to its initial amplitude.
-
Test for non-specific effects: At the determined optimal concentration of MLA, test its effect on other ion channels present in your preparation by applying appropriate stimuli (e.g., voltage steps to activate voltage-gated channels). No significant effect should be observed.
Data Presentation and Interpretation
Table 1: Reported IC50 and Ki Values of MLA for α7 nAChRs
| Preparation | Method | Agonist | IC50 / Ki | Reference |
| Rat Brain | Competition Binding | [125I]α-bungarotoxin | Ki = 1.4 nM | [8] |
| Human α7 nAChRs (expressed) | Electrophysiology | Acetylcholine | IC50 = 2 nM | [10][11] |
| Bovine Adrenal Chromaffin Cells | Competition Binding | [125I]α-bungarotoxin | Ki = 30.6 nM | [14] |
| Bovine Adrenal Cells | Electrophysiology | Not specified | IC50 ≈ 100 nM | [14] |
This table illustrates the variability in reported affinity values and underscores the importance of empirical determination of the optimal concentration for each specific experimental setup.
Diagram: Experimental Workflow for Determining Optimal MLA Concentration
Caption: Workflow for the empirical determination of the optimal MLA concentration.
Trustworthiness and Self-Validation
A robust experimental design includes internal controls to ensure the validity of your findings.
-
Positive Control: A known α7 nAChR antagonist (if available) can be used to confirm the presence of functional receptors.
-
Vehicle Control: Perform experiments with the vehicle (e.g., water or DMSO) used to dissolve MLA to ensure it has no effect on the α7 nAChR currents.
-
Time Control: In long-duration experiments, periodically re-measure the control agonist response to account for any rundown of the current.
Advanced Considerations: The Biphasic Effect of MLA
Recent studies have suggested that at very low, picomolar concentrations, MLA may paradoxically potentiate α7 nAChR responses.[24][25] While the antagonistic effects are observed at nanomolar and higher concentrations, researchers should be aware of this potential biphasic modulation, especially when investigating subtle neuromodulatory roles of α7 nAChRs.
Safety and Handling
Methyllycaconitine is a potent neurotoxin and should be handled with extreme caution.[9][26]
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[19]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[18][27]
-
MLA is for research use only and not for human or veterinary use.[8]
Conclusion
Determining the optimal concentration of methyllycaconitine is a critical step for accurately and reliably studying α7 nAChR function using patch-clamp electrophysiology. By following a systematic approach of establishing a stable agonist response, performing a careful concentration-response titration, and validating the specificity and reversibility of the block, researchers can confidently isolate α7 nAChR-mediated currents. This meticulous approach ensures the integrity of the data and contributes to a deeper understanding of the physiological and pathophysiological roles of this important receptor.
References
-
Title: Kinetic properties and open probability of α7 nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: 7 nicotinic acetylcholine receptors Source: ScienceDirect URL: [Link]
-
Title: Nicotinic Acetylcholine Receptors Containing α7 Subunits Are Required for Reliable Synaptic Transmission In Situ Source: PMC URL: [Link]
-
Title: Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors Source: PMC URL: [Link]
-
Title: The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice Source: PubMed URL: [Link]
-
Title: Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition Source: ResearchGate URL: [Link]
-
Title: Pharmacological characterization of native α7 nicotinic ACh receptors and their contribution to depolarization-elicited exocytosis in human chromaffin cells Source: PMC URL: [Link]
-
Title: Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 Source: Frontiers in Pharmacology URL: [Link]
-
Title: Molecular function of α7 nicotinic receptors as drug targets Source: PMC URL: [Link]
-
Title: Methyllycaconitine Citrate | CAS 112825-05-5 Manufacturer & Supplier in China Source: Conscientia Industrial URL: [Link]
-
Title: Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases Source: MDPI URL: [Link]
-
Title: Antagonizing α7 Nicotinic Receptors With Methyllycaconitine (MLA) Potentiates Receptor Activity and Memory Acquisition Source: PubMed URL: [Link]
-
Title: Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors Source: PMC URL: [Link]
-
Title: Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors Source: ACS Publications URL: [Link]
-
Title: Effects of nicotinic antagonists on working memory performance in young rhesus monkeys Source: PMC URL: [Link]
-
Title: Alpha7 Nicotinic Receptors: Intrinsic Kinetics and Modulation by PNU 120596 Source: R Discovery URL: [Link]
-
Title: Multi Electrode Patch Clamp System | Protocol Preview Source: YouTube URL: [Link]
-
Title: Parallel patch clamp of alpha 7 nicotinic acetylcholine receptor channels Source: Sophion URL: [Link]
-
Title: Methyllycaconitine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves Source: PMC URL: [Link]
-
Title: Electrophysiological whole-cell patch clamp recordings of acetylcholine... Source: ResearchGate URL: [Link]
-
Title: Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs Source: PMC URL: [Link]
-
Title: Patch-Clamp Recording Protocol Source: Creative Bioarray URL: [Link]
-
Title: Whole Cell Patch Clamp Protocol Source: AXOL Bioscience URL: [Link]
-
Title: Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum Source: The University of Bath's research portal URL: [Link]
Sources
- 1. Molecular function of α7 nicotinic receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. Kinetic properties and open probability of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. conscientia-industrial.com [conscientia-industrial.com]
- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nicotinic Acetylcholine Receptors Containing α7 Subunits Are Required for Reliable Synaptic Transmission In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of native α7 nicotinic ACh receptors and their contribution to depolarization-elicited exocytosis in human chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 [sigmaaldrich.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. youtube.com [youtube.com]
- 22. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 27. merckmillipore.com [merckmillipore.com]
Stereotaxic injection of methyllycaconitine into nucleus accumbens
Application Note: Stereotaxic Microinjection of Methyllycaconitine (MLA) into the Nucleus Accumbens
Scientific Rationale & Target Biology
The nucleus accumbens (NAc) is a critical node in the mesocorticolimbic system, governing reward processing, reinforcement learning, and the pathophysiology of addiction and schizophrenia[1]. Dopamine (DA) efflux within the NAc is heavily modulated by local cholinergic signaling. Specifically, acetylcholine (ACh) binds to α 7 nicotinic acetylcholine receptors ( α 7 nAChRs) located on presynaptic glutamatergic terminals. This activation promotes glutamate spillover, which subsequently binds to ionotropic receptors on dopaminergic terminals, driving DA release[2].
Methyllycaconitine (MLA), a diterpenoid alkaloid derived from Delphinium species, is widely utilized as a potent and selective competitive antagonist of α 7 nAChRs. In drug development and behavioral pharmacology, stereotaxic microinjection of MLA directly into the NAc allows researchers to isolate the local circuitry effects of α 7 nAChR blockade without the confounding variables of systemic administration. For instance, selective pharmacological stimulation of α 7 nAChRs induces c-Fos expression in the NAc shell—an effect that is completely blocked by pre-administration of MLA[3].
Expertise Note on Selectivity & Causality: While MLA is the gold-standard α 7 antagonist, researchers must exercise caution regarding dosage. At concentrations around 50 nM, MLA has been shown to partially inhibit DA release evoked by α -conotoxin-MII-sensitive presynaptic nAChRs (likely α 3/ α 6 β 2 β 3* subunit compositions) in the basal ganglia[4]. Therefore, maintaining precise, low-volume microinfusions is critical to preserving receptor subtype selectivity and preventing off-target inhibition of DA neurons.
Mechanism of α7 nAChR-mediated DA efflux in the NAc and MLA antagonism.
Stereotaxic Targeting Strategy
The NAc is anatomically divided into the core and shell subregions, which have distinct afferent/efferent connections and behavioral roles. Targeting the NAc requires precise stereotaxic navigation based on validated coordinates.
Causality in Trajectory Selection: When targeting the NAc core or dorsomedial striatum, a direct vertical approach (0°) can inadvertently puncture the lateral ventricles, leading to cerebrospinal fluid (CSF) leakage and rapid diffusion of the injected drug away from the target site. To circumvent this, an angled trajectory (typically 6° to 12° lateral-to-medial) is highly recommended for rats[5].
Table 1: Validated Stereotaxic Coordinates for NAc Targeting
| Species | Target Region | AP (from Bregma) | ML (from Midline) | DV (from Skull) | Recommended Angle |
| Rat (Adult) | NAc Core | +1.7 mm | ± 1.8 mm | -7.1 mm | 6° lateral-to-medial[5] |
| Rat (Adult) | NAc Shell | +1.7 mm | ± 0.8 mm | -7.4 mm | 12° lateral-to-medial[5] |
| Mouse (Adult) | NAc Core | +1.2 mm | ± 1.25 mm | -4.0 to -4.5 mm | 0° (Direct vertical)[6] |
Step-by-Step Experimental Protocol
This protocol outlines a self-validating workflow for bilateral intra-NAc MLA microinfusion, ensuring high spatial resolution and minimal tissue trauma.
Phase 1: Preparation and Anesthesia
-
Anesthesia : Induce anesthesia using an appropriate systemic agent (e.g., Ketamine 90 mg/kg and Xylazine 20 mg/kg, i.p.)[6]. Ensure deep anesthesia via the absence of the pedal withdrawal reflex.
-
Fixation : Secure the animal in the stereotaxic frame. Use non-puncture ear bars for mice to prevent tympanic membrane damage.
-
Skull Leveling : Expose the skull and measure the DV coordinates of Bregma and Lambda. Adjust the incisor bar until the DV difference between Bregma and Lambda is ≤ 0.1 mm to ensure a flat skull plane[7].
Phase 2: Craniotomy and Microinjection 4. Craniotomy : Mark the AP and ML coordinates. Drill a small burr hole using a micro-drill, ensuring the dura mater remains intact until penetrated by the syringe. 5. Drug Preparation : Dissolve MLA citrate in sterile 0.9% saline or artificial cerebrospinal fluid (aCSF). Self-Validation Step: Co-infuse with 0.1% Chicago Sky Blue dye or fluorescent microspheres to allow for post-mortem histological verification of the exact injection site. 6. Needle Insertion : Lower a 33-gauge stainless steel injector (connected to a Hamilton syringe via PE-10 tubing) to the calculated DV coordinate. 7. Infusion : Deliver the MLA solution at a controlled rate of 0.1 to 0.25 μ L/min using a motorized syringe pump. Total volume should not exceed 0.5 μ L per hemisphere to prevent mechanical tissue damage and off-target diffusion. 8. Diffusion Window (Critical) : Leave the injector in place for exactly 5 minutes post-infusion. Causality: This prevents the drug solution from wicking up the needle tract via capillary action, ensuring the MLA remains localized within the NAc[5].
Phase 3: Recovery and Histological Validation 9. Closure : Slowly retract the injector. Suture the scalp and administer post-operative analgesia (e.g., Meloxicam). 10. Validation : Following behavioral or neurochemical testing, euthanize the animal, extract the brain, and perform coronal sectioning (50 μ m). Verify the injection site by visualizing the dye/bead spread or electrolytic lesions[2] against a standard stereotaxic atlas[7]. Exclude data from animals with off-target placements.
Stereotaxic microinjection workflow ensuring precise NAc targeting and drug retention.
Quantitative Pharmacological Parameters
When designing experiments, researchers must balance MLA's receptor affinity with the physical constraints of intracerebral microinjection.
Table 2: Pharmacological Profile & Expected Outcomes of Intra-NAc MLA
| Parameter | Value / Observation | Reference / Context |
| α 7 nAChR Affinity | High | Primary target for MLA[3] |
| α 3/ α 6 β 2 β 3* Affinity ( Ki ) | ~33 nM | Potential off-target effect in basal ganglia at high doses[4] |
| Typical Infusion Volume | 0.2 - 0.5 μ L / hemisphere | Minimizes mechanical lesioning[2] |
| Cellular Impact | Blocks agonist-induced c-Fos expression | Demonstrated in NAc shell[3] |
| Neurochemical Impact | Modulates ACh-driven DA efflux | Alters glutamatergic tone on DA terminals[2] |
References
-
Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens. ACS Chemical Neuroscience.[Link]
-
The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training. Journal of Neuroscience (via PMC).[Link]
-
Alpha-7 nicotinic acetylcholine receptor agonists selectively activate limbic regions of the rat forebrain: an effect similar to antipsychotics. PubMed. [Link]
-
Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. PubMed. [Link]
-
Basolateral Amygdala to Nucleus Accumbens Communication Differentially Mediates Devaluation Sensitivity of Sign- and Goal-Tracking Rats. PMC.[Link]
-
Stereotaxic localization of the developing nucleus accumbens septi. PubMed.[Link]
-
Investigation of the role of nucleus accumbens dopamine D1- or D2-receptor expressing neurons in cognitive, limbic and motor control. Osaka University Institutional Knowledge Archive.[Link]
Sources
- 1. Stereotaxic localization of the developing nucleus accumbens septi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alpha-7 nicotinic acetylcholine receptor agonists selectively activate limbic regions of the rat forebrain: an effect similar to antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. Basolateral Amygdala to Nucleus Accumbens Communication Differentially Mediates Devaluation Sensitivity of Sign- and Goal-Tracking Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of methyllycaconitine vehicle for intraperitoneal injection
Application Notes & Protocols
Topic: Preparation of a Methyllycaconitine (MLA) Vehicle for Intraperitoneal Injection
Introduction: The Critical Role of Vehicle Formulation in α7 nAChR Research
Methyllycaconitine (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. This norditerpenoid alkaloid, isolated from Delphinium species (larkspurs), is an indispensable pharmacological tool for elucidating the role of α7 nAChRs in cognitive function, neuroinflammation, and various neurological disorders[3][4]. The translation of in vitro findings to robust in vivo preclinical models hinges on the reliable and consistent systemic delivery of MLA, most commonly via intraperitoneal (i.p.) injection.
The success of such studies is critically dependent on the formulation of the injection vehicle. An improperly formulated vehicle can lead to poor drug solubility, precipitation upon injection, inconsistent bioavailability, and confounding biological effects, ultimately compromising the integrity of the experimental data.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation of a stable and biocompatible vehicle for the intraperitoneal administration of methyllycaconitine citrate, the most common commercially available salt form[3]. We will move beyond a simple recitation of steps to explain the scientific rationale behind vehicle selection and provide two detailed, validated protocols to accommodate different experimental concentration requirements.
Physicochemical Profile of Methyllycaconitine Citrate
A thorough understanding of the compound's properties is the foundation of successful formulation. The citrate salt of MLA is typically supplied as a white or off-white solid. Its properties dictate the requirements for its dissolution and stability.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₄₃H₅₈N₂O₁₇ | [5] |
| Molecular Weight | 874.92 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Storage (Solid) | -20°C, desiccated | [7] |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [7] |
| Aqueous Solubility | Variable; reported as 2.18 mg/mL to 42 mg/mL. May require sonication or warming. | [6][7] |
| DMSO Solubility | ≥ 5 mg/mL. May require warming. | [6][7] |
Expert Insight: The reported aqueous solubility of MLA citrate varies significantly across suppliers. This may be due to differences in purity, hydration state, or measurement conditions. Our recommendation is to always work from a conservative solubility estimate (e.g., ~2 mg/mL) and perform a small-scale solubility test with any new batch of the compound. For in vivo studies, it is imperative to prepare solutions fresh on the day of use to avoid potential degradation or contamination[7].
The Logic of Vehicle Selection for Intraperitoneal Administration
The ideal vehicle should be simple, inert, and physiologically compatible. The primary goal is to fully solubilize the MLA citrate at the desired concentration while minimizing any potential for the vehicle itself to influence the experimental outcome. The selection process should be systematic.
Caption: Vehicle selection decision tree for MLA.
-
Aqueous Vehicles (0.9% Saline / PBS): This is the gold standard and should always be the first choice[8]. Several published studies have successfully used saline as the vehicle for i.p. injection of MLA, indicating that for many common dose ranges (e.g., 1-10 mg/kg), solubility is sufficient[9][10]. These vehicles are isotonic and have a neutral pH, minimizing irritation and physiological disruption.
-
Co-Solvent Systems: When higher concentrations are required that exceed MLA's aqueous solubility, a co-solvent system becomes necessary. These formulations use a small amount of a non-aqueous solvent to first dissolve the compound, which is then diluted in an aqueous carrier.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but must be used judiciously. Pure DMSO is toxic, and even at concentrations of 5-10%, it can cause sedation, motor impairment, or other behavioral artifacts that could confound results[11].
-
Polyethylene Glycol (PEG300/400): A polymer commonly used to increase solubility. It is generally safer than DMSO but can also introduce its own effects at high concentrations[11][12].
-
Tween-80: A non-ionic surfactant used to improve stability and prevent precipitation of the compound in the final aqueous solution.
-
Trustworthiness Principle: A self-validating protocol requires a control group that receives the vehicle alone. This is especially critical when using co-solvent systems to ensure that any observed effects are due to the MLA and not the vehicle.
Experimental Protocols
Safety First: Methyllycaconitine is a toxic alkaloid[3]. Always handle the solid compound and concentrated solutions wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Saline-Based Vehicle (Preferred Method for Doses ≤ 20 mg/kg)
This protocol is ideal for most standard studies and leverages the reported aqueous solubility of MLA citrate.
Materials:
-
Methyllycaconitine (MLA) citrate salt
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipette
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate Required Mass: Determine the total mass of MLA citrate needed for your study.
-
Example Calculation:
-
Target dose: 5 mg/kg
-
Average mouse weight: 0.025 kg (25 g)
-
Injection volume: 10 mL/kg (a standard volume for i.p. injections)[13]
-
Dose per mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required Concentration: 0.125 mg / 0.25 mL = 0.5 mg/mL
-
For a study with 10 mice + 20% overage: 12 animals * 0.125 mg/mouse = 1.5 mg MLA. Total volume needed: 12 * 0.25 mL = 3.0 mL saline.
-
-
-
Weighing: Accurately weigh the calculated mass of MLA citrate and place it into a sterile conical tube.
-
Initial Solubilization: Add approximately 80% of the final required volume of sterile 0.9% saline to the tube.
-
Dissolution:
-
Vortex the mixture vigorously for 30-60 seconds.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator at 30-37°C for 5-10 minutes. Intermittent vortexing during sonication can aid dissolution[7].
-
Causality: Gentle heating and sonication provide the energy needed to overcome the activation energy of dissolution for sparingly soluble compounds without causing chemical degradation.
-
-
Final Volume Adjustment: Once the MLA is fully dissolved and the solution is clear, add sterile saline to reach the final calculated volume.
-
Quality Control (Self-Validation):
-
Visually inspect the final solution against a dark background. It must be completely clear, with no visible particulates or precipitate.
-
If possible, check the pH using a calibrated micro-pH probe. It should be close to physiological pH (~7.0-7.4). Saline-based solutions are typically stable in this regard.
-
Prepare this solution fresh on the day of injection.
-
Protocol 2: Co-Solvent Vehicle (For Concentrations > 2 mg/mL)
This protocol is adapted from established formulations for poorly soluble compounds and should be used when the required concentration exceeds the aqueous solubility of MLA[7].
Materials:
-
Methyllycaconitine (MLA) citrate salt
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
PEG300, sterile filtered
-
Tween-80, sterile
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile conical tubes and pipettes
Methodology (for a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Calculate Component Volumes: Determine the final volume of injection vehicle needed. For a final volume of 1 mL:
-
DMSO: 0.10 mL (100 µL)
-
PEG300: 0.40 mL (400 µL)
-
Tween-80: 0.05 mL (50 µL)
-
Saline: 0.45 mL (450 µL)
-
-
Weighing: Accurately weigh the required mass of MLA citrate and place it in a sterile conical tube.
-
Stepwise Solubilization (Critical Order):
-
Step A: Add the calculated volume of DMSO to the MLA powder. Vortex until the solid is completely dissolved. This is the critical first step as MLA is most soluble in DMSO.
-
Step B: Add the calculated volume of PEG300. Vortex thoroughly.
-
Step C: Add the calculated volume of Tween-80. Vortex until the solution is homogeneous.
-
Causality: This specific order of addition ensures the compound is first dissolved in the strongest solvent (DMSO), and then the solution is stabilized by the co-solvent (PEG300) and surfactant (Tween-80) before the final aqueous diluent is introduced, preventing precipitation.
-
-
Final Dilution: Slowly add the final volume of sterile 0.9% saline dropwise while continuously vortexing. This gradual addition is crucial to prevent the compound from crashing out of solution.
-
Quality Control (Self-Validation):
-
The final solution must be a clear, homogenous liquid. Any cloudiness or precipitation indicates a failed formulation.
-
This vehicle should also be prepared fresh and used within the same day.
-
Crucially, a vehicle-only control group must be included in the experiment.
-
Integrated Workflow and Best Practices
The entire process, from calculation to administration, must be conducted with precision and adherence to aseptic techniques.
Caption: End-to-end workflow for MLA vehicle preparation.
Best Practices for Intraperitoneal Injection in Mice:
| Parameter | Recommendation | Source(s) |
| Needle Gauge | 25 - 30 G | [14] |
| Injection Site | Lower Right Abdominal Quadrant | [14] |
| Injection Angle | 30 - 45 degrees, bevel up | [14] |
| Aspiration | Gently pull back plunger to check for blood or fluid before injecting | [15] |
| Technique | Use a new sterile needle and syringe for each animal | [14][15] |
| Preparation | Disinfect injection site with 70% alcohol | [14][15] |
References
-
Title: Methyllycaconitine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency Source: ResearchGate URL: [Link]
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Title: Methyllycaconitine citrate | CAS:112825-05-5 Source: BioCrick URL: [Link]
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Title: Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency Source: PubMed URL: [Link]
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Title: The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia Source: PubMed URL: [Link]
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Title: PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE Source: Defense Technical Information Center (DTIC) URL: [Link]
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Title: Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) Source: Boston University Office of Research URL: [Link]
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Title: Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Source: PubMed Central (PMC) URL: [Link]
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Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation Source: Galenus (publishing.library.utoronto.ca) URL: [Link]
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Title: Intraperitoneal Injection in Rats Source: Queen's University URL: [Link]
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Title: Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement Source: PubMed Central (PMC) URL: [Link]
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Title: Mouse Intraperitoneal (IP) administration Source: University of Arizona Research, Innovation & Impact URL: [Link]
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Application Notes & Protocols: Utilizing Methyllycaconitine (MLA) in Brain Slice Electrophysiology
Introduction: Unveiling Neuronal Circuits with Methyllycaconitine
Methyllycaconitine (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Originally isolated from Delphinium (larkspur) species, this norditerpenoid alkaloid has become an indispensable pharmacological tool in neuroscience.[3] Its high affinity and selectivity for the α7 nAChR allow researchers to dissect the role of this unique ligand-gated ion channel in a multitude of physiological and pathological processes, including synaptic plasticity, learning, memory, and neuroinflammation.[4][5]
Brain slice electrophysiology offers a powerful platform to study neuronal function in an intact circuit context.[6][7][8][9] When combined with the precise pharmacology of MLA, it allows for the direct investigation of α7 nAChR-mediated signaling in identified neurons and synapses. This guide provides a comprehensive overview, from fundamental mechanisms to detailed experimental protocols, for effectively employing MLA in brain slice preparations.
Mechanism of Action: Selective Blockade of α7 nAChRs
The α7 nAChR is a homopentameric ligand-gated ion channel composed of five identical α7 subunits.[5][10] It is highly permeable to calcium (Ca²⁺) in addition to sodium (Na⁺) and potassium (K⁺) ions. This substantial Ca²⁺ influx upon activation means the α7 nAChR acts not only as an ionotropic receptor but also as a trigger for a diverse array of intracellular signaling cascades.[5][10][11]
MLA exerts its effect by competitively binding to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing channel opening. Its high potency is demonstrated by its low nanomolar IC₅₀ values in various preparations.[1] By selectively blocking α7 nAChRs, MLA enables the isolation and study of their contribution to:
-
Fast synaptic transmission: Directly mediating postsynaptic depolarization.
-
Modulation of neurotransmitter release: Influencing the release of glutamate, GABA, and dopamine.[12]
-
Synaptic plasticity: Participating in long-term potentiation (LTP) and long-term depression (LTD).[11][13]
-
Intracellular signaling: Activating downstream pathways such as PI3K/Akt and JAK2/STAT3, which are implicated in neuroprotection and anti-inflammatory responses.[10][11][14]
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Caption: Standard workflow for validating α7 nAChR currents using agonist application and MLA blockade.
Step-by-Step Method:
-
Slice Preparation and Recovery: Prepare 300-400 µm thick brain slices and allow them to recover for at least 1 hour at room temperature in oxygenated aCSF. [15]2. Establish Whole-Cell Recording: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (~2 mL/min). Identify the target neuron (e.g., a hippocampal interneuron, known to express α7 nAChRs) and achieve a stable whole-cell patch-clamp configuration. [16][17]3. Record Baseline: Record baseline membrane properties and any spontaneous synaptic activity for 3-5 minutes to ensure recording stability.
-
Elicit Agonist Response: Using a puffer pipette, apply a brief pulse (e.g., 50-100 ms) of an α7 nAChR agonist like 10 mM Choline near the recorded neuron. This should evoke a transient inward current. Repeat this application 2-3 times to ensure a consistent and reliable response. [18]5. Apply MLA: Switch the perfusion system to aCSF containing the desired concentration of MLA (e.g., 50 nM). Allow the slice to incubate in the MLA-containing solution for 5-10 minutes to ensure complete equilibration and receptor binding.
-
Test for Blockade: While continuing to perfuse with the MLA solution, re-apply the agonist using the same puffer parameters as in Step 4.
-
Data Analysis: The primary outcome is a significant reduction or complete abolition of the agonist-evoked inward current in the presence of MLA. Quantify the peak amplitude of the current before and after MLA application for statistical comparison.
Data Interpretation and Critical Considerations
-
Successful Blockade: A successful experiment will demonstrate a robust, agonist-evoked current that is significantly and reversibly (if washout is performed) blocked by MLA in the 10-100 nM range.
-
Controls are Essential: The most important control is demonstrating a stable agonist-evoked current before MLA application. This validates that the target receptors are present and functional in your specific preparation.
-
Potential for Desensitization: α7 nAChRs are known to desensitize rapidly. Ensure that repeated agonist applications in the absence of MLA produce stable responses before attributing a decrease in current amplitude to MLA blockade.
-
Postsynaptic vs. Presynaptic Effects: MLA can be used to differentiate the site of α7 nAChR action. For instance, if MLA blocks a modulation of synaptic release probability without affecting the postsynaptic response to the neurotransmitter itself, this points to a presynaptic mechanism. Studies have shown MLA can affect GABAergic signaling via postsynaptic modulation of GABAA receptors. [17]* In Vivo vs. In Vitro Dosing: Be aware that effective concentrations in brain slices (nM range) are much lower than systemic doses used in behavioral studies (mg/kg range), which must account for pharmacokinetics and blood-brain barrier penetration. [19][20][21] By following these guidelines and protocols, researchers can confidently employ methyllycaconitine as a precise tool to investigate the critical roles of α7 nicotinic acetylcholine receptors in the complex circuitry of the brain.
References
- A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. (2025). Precisionary Instruments.
- Brain Slice Electrophysiology. Charles River.
- Preparation of cortical brain slices for electrophysiological recording. (n.d.). PubMed.
- Suter, K. J., Smith, B. N., & Dudek, F. E. (1999). Electrophysiological recording from brain slices. Methods, 18(2), 86-90.
- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. (2023). ACS Bio & Med Chem Au.
- Brain slice electrophysiology video protocol. (2019). Abcam.
- Antagonizing α7 Nicotinic Receptors With Methyllycaconitine (MLA) Potentiates Receptor Activity and Memory Acquisition. (2019). Cellular Signalling.
- α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect. (n.d.). Translational Psychiatry.
- Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition. (2019). ResearchGate.
- Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (n.d.). Annals of Translational Medicine.
- Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (n.d.). Annals of Translational Medicine.
- Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (2018). NCBI.
- Methyllycaconitine citrate (MLA citrate). (n.d.). MedChemExpress.
- Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (n.d.). Frontiers in Pharmacology.
- Cholinergic Axons Modulate GABAergic Signaling among Hippocampal Interneurons via Postsynaptic α7 Nicotinic Receptors. (2007). Journal of Neuroscience.
- Methyllycaconitine. (n.d.). Wikipedia.
- Effects of nicotinic antagonists on working memory performance in young rhesus monkeys. (n.d.). PLoS One.
- Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. (2018). Journal of Visualized Experiments.
- Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs. (n.d.). Journal of Neural Transmission.
- Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. (2002). University of Bath's research portal.
- Electrophysiological recording from Brain Slices Protocol v1. (2024). ResearchGate.
- Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. (2000). Psychopharmacology.
- Brain Slice Preparation for electrophysiology recording. (2023). protocols.io.
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Application Note: Optimizing Cell Culture Incubation Times for Methyllycaconitine (MLA) in α7 nAChR Targeting
Introduction & Mechanistic Rationale
Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid and a highly potent, selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1]. In in vitro pharmacology, MLA is utilized to isolate α7 nAChR-mediated pathways in neurodegeneration, inflammation, and toxicology.
Because MLA is a competitive antagonist , experimental timing is the most critical variable. MLA must achieve binding equilibrium at the receptor's orthosteric site before the introduction of an agonist or toxic insult. If co-administered simultaneously with a high-affinity agonist, the agonist may transiently outcompete MLA, leading to brief channel opening, calcium influx, and the triggering of downstream cascades (such as NF-κB activation or mTOR/autophagy modulation) that irreversibly skew endpoint data[2][3].
Mechanistic pathway of MLA competitive antagonism at the α7 nAChR and downstream cellular effects.
Quantitative Parameters Across Cell Lines
Incubation times and concentrations vary drastically depending on the cellular microenvironment and the downstream target. Electrophysiological recordings require only brief perfusion to block immediate ion currents[1], whereas complex immune or neuro-glial assays require extended pre-incubation to stabilize basal receptor turnover[4].
| Cell Line | Target Pathway / Assay | MLA Concentration | Pre-Incubation Time | Co-Incubation Time | Ref |
| SH-SY5Y (Human Neuroblastoma) | Aβ-induced Cytotoxicity & Autophagy | 10 nM – 1 μM | 30 min | 24 h | [2] |
| RAW 264.7 (Murine Macrophages) | LPS-induced Inflammation (Cytokines) | 1 μM | 30 min | 24 h | [3] |
| RBL-2H3 (Rat Mast Cells) | IgE-mediated Activation / Degranulation | 1 mM | 4 h | 4 h | [4] |
| PC-12 / 1321N1 | Serine Racemase Expression / D-Serine | 0.05 μM | N/A | 12 h – 36 h | [5] |
| Xenopus Oocytes | Electrophysiology (Voltage-clamp) | 1 nM – 100 nM | 10 min | N/A (Perfused) | [1] |
Self-Validating Experimental Protocols
To ensure data trustworthiness, every in vitro protocol using MLA must be designed as a self-validating system. This requires specific control wells to isolate the effects of the antagonist from baseline cellular stress.
Standardized temporal workflow for MLA pre-incubation and subsequent cellular challenge assays.
Protocol A: Acute Pre-incubation for Neuroprotection Assays (SH-SY5Y Cells)
Objective: Evaluate the protective effect of MLA against Amyloid-β (Aβ) oligomer-induced cytotoxicity[2].
System Validation Controls Required:
-
Vehicle Control: Media + DMSO (Baseline viability).
-
Aβ Only: Confirms the neurotoxic insult is effective.
-
MLA Only (1 μM): Confirms MLA itself does not induce autophagy or cytotoxicity.
Step-by-Step Methodology:
-
Aβ Preparation: Dissolve Aβ25-35 in double-distilled water to 1 mM. Incubate at 37°C for 7–10 days to allow the formation of toxic, aggregated diffusible oligomers[2].
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1×10⁴ cells/well in complete medium. Incubate for 24 h at 37°C, 5% CO₂.
-
MLA Pre-incubation (Phase 2): Reconstitute MLA citrate in double-distilled water (1 mM stock). Dilute to 1 μM in fresh assay medium. Aspirate the old media from the wells and apply the MLA medium. Incubate for exactly 30 minutes.
-
Causality Rationale: A 30-minute window allows MLA to fully occupy the α7 nAChR orthosteric sites without triggering long-term compensatory receptor upregulation.
-
-
Insult Co-incubation (Phase 3): Add the aggregated Aβ25-35 directly to the wells (maintaining the MLA concentration). Incubate for 24 h.
-
Endpoint Assay: Perform an MTT viability assay. Add 10 µL of MTT solution (5 mg/mL) to each well, incubate for 4 h, remove supernatant, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm[2].
Protocol B: Prolonged Pre-incubation for Immune Activation Assays (RAW 264.7 / RBL-2H3)
Objective: Block LPS-induced inflammation or IgE-mediated mast cell degranulation[3][4].
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages or RBL-2H3 mast cells in 6-well plates and allow 24 h for adherence and stabilization. For RBL-2H3 cells, sensitize overnight with anti-DNP IgE[4].
-
Prolonged MLA Pre-incubation: Apply MLA to the culture medium. For RAW 264.7 cells, use 1 μM for 30–60 minutes[3]. For highly reactive RBL-2H3 mast cells, use up to 1 mM for 4 hours [4].
-
Causality Rationale: Immune cells possess highly dynamic membrane turnover rates. A prolonged pre-incubation (up to 4 hours) ensures that newly synthesized or recycled α7 nAChRs reaching the membrane are immediately antagonized prior to the massive signaling influx caused by antigen challenge.
-
-
Activation Challenge: Introduce the inflammatory trigger (e.g., 4 μg/mL LPS for RAW 264.7[3], or 50 μg/mL DNP-HSA for RBL-2H3[4]). Co-incubate for 4 to 24 hours depending on the target.
-
Endpoint Assay: Harvest the supernatant. Quantify TNF-α, IL-6, or IL-1β levels via ELISA to confirm the suppression of the inflammatory response[3][4].
Troubleshooting & Best Practices
-
Hygroscopic Degradation: MLA citrate is highly hygroscopic. Stock solutions should be prepared in newly opened, anhydrous DMSO or double-distilled water, aliquoted, and stored strictly at -80°C for no longer than 6 months.
-
Reversibility: MLA binding is reversible. If washing steps are performed between the pre-incubation and the challenge phase, the antagonist will rapidly dissociate from the receptor. MLA must be maintained in the culture medium during the co-incubation phase to sustain blockade[2][3].
Sources
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- 2. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages [frontiersin.org]
- 4. Alpha7-nicotinic acetylcholine receptors involve the imidacloprid-induced inhibition of IgE-mediated rat and human mast cell activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07862E [pubs.rsc.org]
- 5. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Methyllycaconitine (MLA) Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Nature of Methyllycaconitine
Methyllycaconitine (MLA) is a potent norditerpenoid alkaloid naturally found in plants of the Delphinium (larkspur) genus.[1][2] It is a highly selective and competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR), making it an invaluable tool in neuroscience research and a potential therapeutic agent.[3][4] However, its high toxicity necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound for experimental use. This guide provides a comprehensive overview of the essential procedures for working with MLA powder, from initial receipt and storage to the preparation of solutions and the disposal of waste. The protocols outlined herein are designed to be self-validating systems, integrating safety and scientific best practices.
Physicochemical and Toxicological Profile of Methyllycaconitine
A thorough understanding of the properties of MLA is fundamental to its safe handling. The most common commercially available form is the citrate salt, which exhibits greater solubility in water compared to the free base.[1]
| Property | Value | Source |
| Molecular Formula | C37H50N2O10 (free base) | [1][5] |
| Molar Mass | 682.811 g/mol (free base) | [1] |
| Appearance | Solid powder | [4][6] |
| Solubility (Free Base) | Soluble in chloroform; poorly soluble in water.[1] | [1] |
| Solubility (Citrate Salt) | Soluble in water to 10 mM.[6] | [6] |
| Melting Point (Free Base) | Amorphous, melts at ~128 °C | [1] |
| Toxicity (LD50) | Mouse: 3–5 mg/kg; Rabbit: 2–3 mg/kg; Rat: ~5 mg/kg; Cattle: ~2 mg/kg (parenteral) | [1] |
MLA is a potent neurotoxin that acts by blocking neuromuscular transmission, which can lead to respiratory paralysis.[1] The high acute toxicity underscores the need for meticulous safety precautions to prevent accidental exposure through inhalation, ingestion, or skin contact.
Personnel Protection and Engineering Controls: A Multi-layered Approach to Safety
Given the hazardous nature of MLA, a multi-layered safety approach is mandatory. This involves a combination of engineering controls and personal protective equipment (PPE) to minimize the risk of exposure.
Engineering Controls: The First Line of Defense
All handling of MLA powder should be conducted within a designated area, clearly marked with warning signs.[7][8]
-
Chemical Fume Hood or Glove Box: All weighing and reconstitution of MLA powder must be performed in a certified chemical fume hood or a glove box to prevent the inhalation of airborne particles.[7][8]
-
Ventilation: The laboratory should be well-ventilated with single-pass air, and air pressure differentials should be maintained to keep the handling area negative to adjacent spaces.
Personal Protective Equipment (PPE): Essential for All Handling Procedures
Appropriate PPE must be worn at all times when handling MLA powder and its solutions.[9][10]
-
Gloves: Two pairs of powder-free nitrile gloves are recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and aerosols.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.
-
Respiratory Protection: For operations with a high risk of aerosol generation, such as cleaning up a large spill, a NIOSH-certified respirator with an appropriate cartridge is required.[9]
Storage and Stability of Methyllycaconitine Powder
Proper storage is crucial for maintaining the stability and purity of MLA powder.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store desiccated at -20°C for long-term storage.[6] | Low temperatures minimize the rate of potential degradation reactions. |
| Humidity | Store in a desiccator or with a desiccant. | Diterpenoid alkaloids can be susceptible to hydrolysis. Keeping the powder dry is essential for long-term stability. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | While specific photostability data for MLA is limited, many complex organic molecules are light-sensitive. |
While there is a lack of extensive long-term stability data for solid MLA, following these storage conditions will maximize its shelf-life. For prepared solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[3]
Protocols for the Preparation of Methyllycaconitine Solutions
The following protocols provide a step-by-step guide for the safe preparation of MLA stock solutions from powder. All steps involving the handling of MLA powder must be performed in a chemical fume hood.
Protocol 1: Preparation of an Aqueous Stock Solution (for in vitro use)
This protocol is suitable for preparing a stock solution for cell culture experiments.
Materials:
-
Methyllycaconitine citrate powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see above)
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Designate a work area: Ensure the chemical fume hood is clean and free of other reagents.
-
Weigh the MLA powder: Carefully weigh the desired amount of MLA citrate powder onto a weigh boat.
-
Transfer the powder: Gently transfer the powder into a sterile conical tube.
-
Reconstitution: Add the required volume of sterile water to the tube to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.[3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of a Vehicle-Based Solution (for in vivo use)
This protocol describes the preparation of an MLA solution for administration to animals.
Materials:
-
Methyllycaconitine citrate powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Appropriate PPE and engineering controls
Procedure:
-
Prepare a DMSO stock solution: In a chemical fume hood, dissolve the MLA citrate powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare the vehicle: In a separate tube, combine the vehicle components. For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the components would be mixed in the corresponding ratios.[3]
-
Combine and mix: Add the MLA-DMSO stock solution to the vehicle and mix thoroughly until a clear solution is obtained.[3]
-
Storage: This solution should be prepared fresh for each experiment. If short-term storage is necessary, it should be stored at 4°C and protected from light.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action is critical in the event of a spill or personnel exposure.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes a double layer of nitrile gloves, a lab coat, eye protection, and a respirator if the spill is large or involves a significant amount of powder.
-
Contain the Spill: For a powder spill, gently cover it with absorbent pads. Do not dry sweep the powder. For a liquid spill, surround the spill with absorbent material.
-
Decontamination:
-
Hydrolysis-based inactivation: Aconitine alkaloids undergo hydrolysis, which detoxifies them.[11][12] A freshly prepared 1 M solution of sodium hydroxide (NaOH) or a 10% bleach solution can be used to facilitate this process.
-
Carefully apply the inactivating solution to the absorbent material covering the spill, working from the outside in.
-
Allow a contact time of at least one hour to ensure complete inactivation.
-
-
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) using tongs or forceps and place them in a designated hazardous waste container.
-
Final Cleaning: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the hazardous waste according to institutional guidelines.
Personnel Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for methyllycaconitine.
Waste Disposal
All waste contaminated with MLA is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a clearly labeled, sealed hazardous waste container.[13][14]
-
Liquid Waste: Unused or contaminated MLA solutions should be collected in a sealed, labeled hazardous waste container. Do not pour MLA solutions down the drain.
-
Deactivated Waste: Following the decontamination procedure outlined above, the resulting liquid can be neutralized and disposed of according to institutional guidelines for chemical waste.
Visualized Workflows and Relationships
Logical Flow for Handling Methyllycaconitine Powder
Caption: Workflow for handling MLA powder from preparation to disposal.
Decision Tree for MLA Spill Response
Caption: Decision tree for responding to a methyllycaconitine spill.
Conclusion
Methyllycaconitine is a valuable research tool, but its high potency demands respect and careful handling. By adhering to the protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use, ensuring a safe laboratory environment while maintaining the integrity of their experiments. The principles of containment, proper personal protection, and validated decontamination procedures are paramount. Always consult your institution's specific safety guidelines and the Safety Data Sheet for the most current information.
References
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Methyllycaconitine - Wikipedia. [Link]
-
Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick. [Link]
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Working with Particularly Hazardous Chemicals. Florida State University Environmental Health & Safety. [Link]
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Laboratory Safety Guidance - OSHA. [Link]
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Disposal procedures for contaminated materials. TB Knowledge Sharing. [Link]
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Federal Regulation of and Research on Neurotoxic Exposure - Princeton University. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Publications. [Link]
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Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
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Quantitative Analysis of Aconitum Alkaloids in the Urine and Serum of a Male Attempting Suicide by Oral Intake of Aconite Extract. SciSpace. [Link]
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Hazardous Drugs Exposures in Healthcare. Centers for Disease Control and Prevention. [Link]
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Toxic Materials Handling in the Laboratory. University at Buffalo. [Link]
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NIOSH Publications on Hazardous Drugs | Healthcare Workers. Centers for Disease Control and Prevention. [Link]
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Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. [Link]
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Research progress of aconitine toxicity and forensic analysis of aconitine poisoning. PMC. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University. [Link]
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Safe Handling of Hazardous Drugs. Duke University. [Link]
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Disposal of Chemical Waste. The University of Sheffield. [Link]
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NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. [Link]
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Methyllycaconitine | C37H50N2O10 | CID 166177171. PubChem. [Link]
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Establishment of one-step approach to detoxification of hypertoxic aconite based on the evaluation of alkaloids contents and quality. PubMed. [Link]
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Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs. PMC. [Link]
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A chemical rationale of drug stability and degradation- An insightful approach. [Link]
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Specimen Handling. Mayo Clinic Laboratories. [Link]
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A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. [Link]
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Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. PubMed. [Link]
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Long-term stability in biomass and production of terpene indole alkaloids by hairy root culture of Rauvolfia serpentina and cost approximation to endorse commercial realism. PubMed. [Link]
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Aconitum Alkaloid Poisoning Because of Contamination of Herbs by Aconite Roots. PubMed. [Link]
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(PDF) Five Cases of Aconite Poisoning: Toxicokinetics of Aconitines. ResearchGate. [Link]
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Aconitine Poisoning. [Link]
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Stability of Bioactive Diterpenoid Lactones in Andrographis paniculata Nees. ResearchGate. [Link]
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The diterpenoid alkaloids. PubMed. [Link]
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Handling Specimens. [Link]
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The toxicology and detoxification of Aconitum: traditional and modern views. PMC. [Link]
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Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. PMC. [Link]
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Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids. MDPI. [Link]
-
New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products. ResearchGate. [Link]
-
Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors. PubMed. [Link]
-
Methyllycaconitine: a non-radiolabeled ligand for mapping α7 neuronal nicotinic acetylcholine receptors - in vivo target localization and biodistribution in rat brain. PubMed. [Link]
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Troubleshooting & Optimization
Navigating the Challenges of Methyllycaconitine (MLA) Solubility: A Technical Support Guide
Welcome to the technical support center for methyllycaconitine (MLA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent α7 nicotinic acetylcholine receptor (nAChR) antagonist in their experiments. A common hurdle encountered in the laboratory is the precipitation of MLA in saline solutions, which can significantly impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these solubility challenges head-on. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here, we address the most common issues users face when working with MLA in saline solutions.
Q1: I dissolved MLA citrate in saline, but it precipitated. What is the likely cause?
A1: The most probable cause of methyllycaconitine (MLA) precipitation in saline is the pH of the solution. MLA is a weak base[1]. The commercially available form is often the citrate salt, which is more water-soluble than the free base[1]. When the MLA citrate salt is dissolved in a saline solution buffered to a neutral or slightly alkaline pH (e.g., Phosphate-Buffered Saline, PBS, typically pH 7.4), the equilibrium can shift, causing the MLA to convert to its less soluble free base form, leading to precipitation[2].
Q2: What is the ideal pH for dissolving MLA to avoid precipitation?
Q3: Can I use DMSO to dissolve MLA before diluting it in saline?
A3: Yes, using an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution of MLA is a common and recommended practice. This approach allows for the MLA to be fully dissolved before its introduction into an aqueous saline environment. However, it is crucial to be mindful of the final concentration of DMSO in your working solution, as it can have its own biological effects. The stock solution should be added to the saline buffer in a manner that ensures rapid and uniform mixing to avoid localized high concentrations of MLA that could precipitate.
Q4: Are there alternatives to standard PBS that might be better for MLA solubility?
A4: Yes, if precipitation in PBS is a persistent issue, consider using a saline solution with a lower pH or a different buffering agent. For instance, a saline solution buffered with citrate or acetate, which have buffering ranges on the acidic side, could be beneficial. Alternatively, for in vivo studies, Ringer's solution or Hank's Balanced Salt Solution (HBSS) are also viable options, though the pH of these solutions should also be considered.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving MLA precipitation issues.
Guide 1: Diagnosing the Cause of Precipitation
If you are experiencing MLA precipitation, work through the following steps to identify the root cause.
-
Step 1: Verify the form of MLA used.
-
Question: Are you using MLA citrate salt or the free base?
-
Rationale: The free base form of MLA has significantly lower aqueous solubility than the citrate salt[1]. If you are using the free base, dissolving it directly in saline is likely to fail.
-
Action: Ensure you are using the more water-soluble citrate salt for direct aqueous dissolution or for creating aqueous stock solutions.
-
-
Step 2: Check the pH of your saline solution.
-
Question: What is the pH of your saline or buffer?
-
Rationale: As a weak base, MLA is more soluble at a lower pH. Saline solutions buffered to a physiological pH of 7.4 can cause the protonated, soluble form of MLA to convert to the neutral, less soluble free base, leading to precipitation[2][3].
-
Action: Measure the pH of your final solution. If it is neutral or alkaline, this is a likely cause of precipitation.
-
-
Step 3: Review your dissolution procedure.
-
Question: How are you dissolving the MLA? Are you preparing a stock solution?
-
Rationale: Directly adding a large amount of MLA powder to a large volume of saline can lead to slow dissolution and localized saturation, promoting precipitation. A concentrated stock solution in an appropriate solvent allows for more controlled dilution.
-
Action: If not already doing so, prepare a concentrated stock solution in water (if the concentration is within its solubility limit) or DMSO.
-
Guide 2: Protocol for Preparing a Stable MLA Solution for In Vivo Studies
This protocol is designed to minimize the risk of MLA precipitation when preparing solutions for administration to animals.
Objective: To prepare a clear, stable working solution of MLA in a physiologically compatible vehicle.
Materials:
-
Methyllycaconitine (MLA) citrate salt
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the required amount of MLA citrate salt.
-
Dissolve the MLA in a minimal volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL as suggested by one supplier). Ensure the MLA is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the Vehicle:
-
In a separate tube, combine the components of the vehicle in the following order, ensuring to mix well after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This creates a vehicle that can help maintain the solubility of hydrophobic compounds in an aqueous solution.
-
-
Prepare the Final Working Solution:
-
Slowly add the DMSO stock solution to the prepared vehicle to achieve the final desired concentration of MLA. For example, to make a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of the vehicle.
-
Vortex the solution thoroughly after adding the stock to ensure it is homogenous.
-
Visually inspect the solution for any signs of precipitation. A clear solution should be obtained.
-
Data Summary Table:
| Solvent/Vehicle Component | Recommended Concentration/Ratio | Purpose |
| Stock Solution | ||
| DMSO | As needed for complete dissolution | Primary solvent for concentrated stock |
| Final Vehicle (Example) | ||
| DMSO | ≤10% | Co-solvent |
| PEG300 | ~40% | Solubilizing agent |
| Tween-80 | ~5% | Surfactant/emulsifier |
| Saline | ~45% | Isotonic diluent |
Visualizing the Problem: The Role of pH
The following diagram illustrates the relationship between pH and the solubility of a weak base like MLA.
Caption: Relationship between pH, MLA form, and solubility.
Troubleshooting Workflow
Use this flowchart to systematically troubleshoot MLA precipitation issues.
Caption: A step-by-step workflow for troubleshooting MLA precipitation.
By understanding the chemical properties of methyllycaconitine and following these systematic troubleshooting steps, researchers can overcome the challenges of its precipitation in saline solutions, leading to more reliable and reproducible experimental results.
References
-
Methyllycaconitine - Wikipedia. Available at: [Link]
- Henderson, L.J. (1908). The theory of neutrality. American Journal of Physiology-Legacy Content, 21(2), 173-179.
- Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
-
Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024). Available at: [Link]
- Gokarn, Y., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology, 36(7), 54-57.
-
What buffers are safe for in vivo use? - ResearchGate. (2013). Available at: [Link]
- Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015).
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). Available at: [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Available at: [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Available at: [Link]
-
Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick. (n.d.). Available at: [Link]
-
Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed. (2005). Available at: [Link]
-
Antagonizing α7 Nicotinic Receptors With Methyllycaconitine (MLA) Potentiates Receptor Activity and Memory Acquisition - PubMed. (2019). Available at: [Link]
-
Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - ScienceOpen. (2023). Available at: [Link]
-
(PDF) Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - ResearchGate. (2019). Available at: [Link]
- Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells. (2014). PLOS ONE, 9(10), e111536.
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC - PubMed Central. (n.d.). Available at: [Link]
- Physical Instability of Solid Dispersions. (n.d.).
-
Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC. (n.d.). Available at: [Link]
-
Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors | ACS Bio & Med Chem Au - ACS Publications. (2023). Available at: [Link]
-
Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC. (n.d.). Available at: [Link]
-
Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC. (2013). Available at: [Link]
-
Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs | Molecular Pharmaceutics - DOI. (2025). Available at: [Link]
-
(PDF) Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - ResearchGate. (2025). Available at: [Link]
-
A large amount of microscopic precipitates are inevitably injected during infusion therapy without an in-line filter - Oxford Academic. (2022). Available at: [Link]
-
Supporting Information Effect of pH and buffer capacity of physiological bicarbonate buffer on precipitation of drugs Hibiki Yam - DOI. (n.d.). Available at: [Link]
Sources
Technical Support Center: Methyllycaconitine (MLA) in Electrophysiological Experiments
Welcome to the technical support center for the use of Methyllycaconitine (MLA) in your electrophysiology experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective application and washout of this potent α7 nicotinic acetylcholine receptor (nAChR) antagonist. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) and why is its washout a critical consideration?
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a highly potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its high affinity, with IC50 values in the picomolar to low nanomolar range for α7 nAChRs, makes it an invaluable tool for isolating and studying the function of these receptors.[1][2]
However, the very properties that make MLA a powerful antagonist—its high affinity and complex binding kinetics—also make its complete and timely removal from the experimental system a significant challenge. Incomplete washout can lead to a number of experimental confounds:
-
Underestimation of agonist effects: Lingering MLA can continue to antagonize receptors, leading to an underestimation of the potency and efficacy of subsequently applied agonists.
-
Misinterpretation of drug effects: If a test compound is applied after incomplete MLA washout, any observed effect could be a complex interaction between the test compound, MLA, and the receptor, rather than the direct effect of the test compound alone.
-
Poor reproducibility: Variable and incomplete washout will lead to inconsistent baseline receptor availability between experiments, resulting in poor data reproducibility.
Understanding and optimizing MLA washout is therefore not just a technical detail, but a cornerstone of rigorous experimental design when using this antagonist.
Q2: I'm observing very slow or incomplete recovery of my agonist response after MLA application. What's going on?
This is a common and important observation. While radioligand binding studies show rapid association and dissociation of MLA, functional electrophysiological experiments often reveal a more complex and slower recovery from inhibition.[3] The recovery from MLA inhibition can display an S-shaped time course, which is not consistent with a simple bimolecular interaction.[4][5]
This suggests a more complex binding mechanism, possibly involving multiple binding sites or induced conformational changes in the receptor that are slow to reverse. One study proposed a linear chain model with five putative binding sites for MLA on the homomeric α7 nAChR, where the binding of a single MLA molecule is sufficient to block receptor function.[4][5] The dissociation from these multiple sites could contribute to the observed slow and complex washout kinetics.
Key takeaway: Do not be surprised by slow washout. It is an inherent characteristic of MLA's interaction with α7 nAChRs. The key is to plan for it in your experimental design.
Q3: How long should I wash out MLA? Are there any standard times?
There is no single "standard" washout time for MLA, as it is highly dependent on your specific experimental setup and conditions. However, literature reports can provide a starting point. For example, one study using two-electrode voltage clamp in Xenopus oocytes demonstrated reversible inhibition of both α7 and α4β2 nAChRs after a 17-minute washout period.[6] Another study using a similar system reported a 10-minute washout.[6]
It is crucial to empirically determine the optimal washout time for your own system. This involves performing control experiments to validate complete recovery of the agonist response.
| nAChR Subtype | Expression System | Reported Washout Time | Reference |
| α7 and α4β2 | Xenopus oocytes | 17 minutes | [6] |
| (α4)3(β2)2 | Xenopus oocytes | 10 minutes | [6] |
Q4: What are the key factors that can influence MLA washout time?
Several factors can significantly impact the efficiency of MLA washout. Optimizing these can dramatically reduce your washout times and improve data quality.
-
Perfusion System: The design and efficiency of your perfusion system is paramount. A system that allows for rapid and complete exchange of the solution in your recording chamber is essential. Gravity-fed systems can be slow and lead to significant dead volume, prolonging washout. Pressurized or automated rapid solution exchange systems are highly recommended for experiments with high-affinity antagonists like MLA.[3][7][8][9]
-
Flow Rate: A higher perfusion rate will, up to a point, decrease washout time by more rapidly clearing the antagonist from the bath. However, excessively high flow rates can introduce mechanical instability to your recording. It is important to find a balance that is both efficient and stable.
-
Temperature: While specific data on the effect of temperature on MLA binding kinetics is limited, as a general principle, lower temperatures can slow down the dissociation rate of drugs from their receptors. If you are performing experiments at room temperature and experiencing very slow washout, consider whether conducting experiments at a more physiological temperature (e.g., 32-37°C) might be beneficial, provided your preparation is stable at these temperatures.
-
MLA Concentration and Incubation Time: Higher concentrations of MLA and longer incubation times will lead to a greater proportion of receptors being occupied, which will naturally require a longer time to wash out. Use the lowest concentration of MLA and the shortest incubation time necessary to achieve the desired level of inhibition.
-
Tissue/Cell Preparation: The type of preparation can influence washout. In brain slices, for example, the complex microenvironment and potential for non-specific binding can trap the drug, leading to slower washout compared to cultured cells.
Troubleshooting Guide
Problem: My agonist response is not returning to baseline even after a long washout period.
dot
Caption: Troubleshooting workflow for incomplete MLA washout.
Step 1: Validate Your Washout Protocol
Before assuming a problem with your preparation or reagents, you must first rigorously validate your washout protocol.
Protocol for Validating MLA Washout
-
Establish a Stable Baseline: Record a series of consistent responses to your agonist at a concentration that elicits a submaximal response (e.g., EC50).
-
Apply MLA: Apply MLA at the desired concentration for the intended duration.
-
Initiate Washout: Begin washing with control solution at your standard flow rate.
-
Monitor Recovery: Periodically apply the agonist at the same concentration and for the same duration as in step 1. Continue this until the agonist response has returned to at least 95% of the pre-MLA baseline and is stable for several consecutive applications. The time taken to reach this point is your validated washout time.
-
Perform a Full Agonist Concentration-Response Curve: After the validated washout, perform a full agonist concentration-response curve. If the curve is superimposable on a control curve (obtained without any MLA application), your washout is complete. A rightward shift in the EC50 or a decrease in the maximal response indicates incomplete washout.
Step 2: Optimize Your Perfusion System
-
Minimize Dead Volume: Ensure the tubing in your perfusion system is as short and narrow as possible to minimize the volume of solution that needs to be exchanged.
-
Use a Rapid Solution Changer: For precise and rapid solution exchange, consider using an automated perfusion system.[7][8] These systems can significantly reduce washout times compared to manual or simple gravity-fed systems.
-
Check for Leaks and Blockages: A leak in your perfusion line can prevent the complete exchange of solutions, while a blockage can reduce the flow rate.[10]
Step 3: Check Your MLA Stock Solution
-
Confirm Concentration: An error in the preparation of your MLA stock solution could result in a much higher concentration being applied than intended, leading to longer washout times.
-
Age of Stock Solution: While MLA is generally stable, it is good practice to use freshly prepared stock solutions or aliquots that have been stored properly (at -20°C or -80°C) to avoid any potential degradation issues.[9]
Step 4: Consider Receptor and Tissue Properties
-
Receptor Subtype: While MLA is most potent at α7 nAChRs, it can also antagonize other subtypes at higher concentrations, albeit with lower affinity.[11] These interactions may have different binding and unbinding kinetics.
-
Non-specific Binding: In tissue preparations like brain slices, MLA may exhibit non-specific binding to other cellular components or the extracellular matrix, which can act as a reservoir for the drug and contribute to slow washout.
Step 5: Establish a Standardized Protocol
Once you have determined the optimal washout time for your system, it is crucial to apply it consistently in all your experiments. This will ensure the reproducibility of your data.
Experimental Workflow for Using MLA
dot
Caption: Standard experimental workflow for using MLA.
This structured approach, combining a deep understanding of MLA's properties with rigorous experimental validation, will enable you to use this powerful pharmacological tool with confidence, ensuring the accuracy and integrity of your electrophysiological data.
References
-
Davies, A. R., Hardick, D. J., Blagbrough, I. S., Potter, B. V., Wolstenholme, A. J., & Wonnacott, S. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. Neuropharmacology, 38(5), 679–690. [Link]
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BioLogic Science Instruments. (n.d.). Rapid solution changer. Retrieved from [Link]
-
Maziv. (n.d.). Rapid solution changer. Retrieved from [Link]
-
Palma, E., Bertrand, S., Binzoni, T., & Bertrand, D. (1996). Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine. British Journal of Pharmacology, 117(4), 770–778. [Link]
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Sutter Instrument. (n.d.). AutoMate Perfusion systems and Baths. Retrieved from [Link]
- Wonnacott, S. (1997). Presynaptic nicotinic ACh receptors. Trends in Neurosciences, 20(2), 92–98.
-
Giacometti, A., Gotti, C., & Moroni, M. (2013). Covalent trapping of methyllycaconitine at the α4-α4 interface of the α4β2 nicotinic acetylcholine receptor: antagonist binding site and mode of receptor inhibition revealed. Journal of Biological Chemistry, 288(30), 21891–21900. [Link]
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SciTech. (n.d.). Perfusion systems for elecrophysiology / ephys. Retrieved from [Link]
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Winson-Bushby, E. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]
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Palma, E., Bertrand, S., Binzoni, T., & Bertrand, D. (1996). Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine. British journal of pharmacology, 117(4), 770–778. [Link]
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Al-Afifi, A. A., El-Kashef, H., & Blagbrough, I. S. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(1), 18–26. [Link]
-
Wikipedia. (2023, December 15). Methyllycaconitine. [Link]
-
Anderson, A. R., & Wonnacott, S. (2002). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Journal of Neurochemistry, 82(2), 407–415. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311278, Methyllycaconitine. Retrieved from [Link]
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Palma, E., Bertrand, S., Binzoni, T., & Bertrand, D. (1996). Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine. British Journal of Pharmacology, 117(4), 770–778. [Link]
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ResearchGate. (n.d.). Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology. Retrieved from [Link]
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Bordey, A., Feltz, P., & Trouslard, J. (1995). Patch-clamp characterization of nicotinic receptors in a subpopulation of lamina X neurones in rat spinal cord slices. The Journal of Physiology, 485(Pt 3), 717–729. [Link]
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Kimura, I., Ohta, Y., & Nojima, H. (2000). Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction. Japanese Journal of Pharmacology, 83(4), 331–338. [Link]
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Wonnacott, S., & Albuquerque, E. X. (2002). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Journal of Neurochemistry, 82(2), 407–415. [Link]
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Gibb, A. J., & Marshall, I. G. (1992). Hexamethonium- and methyllycaconitine-induced changes in acetylcholine release from rat motor nerve terminals. British Journal of Pharmacology, 107(3), 825–831. [Link]
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van der Zee, L., et al. (2019). Antagonizing α7 Nicotinic Receptors With Methyllycaconitine (MLA) Potentiates Receptor Activity and Memory Acquisition. Cellular Signalling, 62, 109338. [Link]
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Robertson, A. P., et al. (2013). Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle. Parasitology International, 62(6), 593–598. [Link]
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Anderson, A. R., & Wonnacott, S. (2002). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Journal of Neurochemistry, 82(2), 407–415. [Link]
-
Al-Afifi, A. A., El-Kashef, H., & Blagbrough, I. S. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(1), 18–26. [Link]
-
ResearchGate. (n.d.). The toxicokinetic profile of methyllycaconitine (MLA) in serum from the... Retrieved from [Link]
-
Mulle, C., Léna, C., & Changeux, J. P. (1992). Heterogeneity of neuronal nicotinic acetylcholine receptors in thin slices of rat medial habenula. The Journal of Physiology, 452, 205–224. [Link]
-
Wonnacott, S., Drasdo, A., Sanderson, E., & Thomas, P. (1990). Methyl lycaconitine: A novel nicotinic antagonist. Journal of Neurochemistry, 55(3), 968–973. [Link]
-
Welsh, K. D., et al. (2009). Serum Elimination Profiles of Methyllycaconitine and Deltaline in Cattle Following Oral Administration of Larkspur (Delphinium Barbeyi). Journal of Analytical Toxicology, 33(6), 312–318. [Link]
-
ResearchGate. (n.d.). Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency. Retrieved from [Link]
-
Akaike, A., et al. (1988). Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells. The Journal of Physiology, 402, 39–56. [Link]
-
Palma, E., Bertrand, S., Binzoni, T., & Bertrand, D. (1996). Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine. British Journal of Pharmacology, 117(4), 770–778. [Link]
-
Winson-Bushby, E. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]
Sources
- 1. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitech.com.au [scitech.com.au]
- 4. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maziveng.com [maziveng.com]
- 8. biologic.net [biologic.net]
- 9. sutter.com [sutter.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyllycaconitine (MLA) Binding Assays
A Senior Application Scientist's Guide to Minimizing Non-Specific Binding
Welcome to the technical support center for researchers utilizing Methyllycaconitine (MLA), a potent and selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] This guide is designed to provide in-depth, troubleshooting-oriented assistance to help you overcome a common and critical challenge in MLA-based assays: non-specific binding (NSB). High NSB can obscure specific binding signals, leading to inaccurate affinity measurements and unreliable data.[4][5]
This resource provides field-proven insights and validated protocols to ensure the integrity and reproducibility of your experimental results.
Troubleshooting & FAQs
Q1: What is non-specific binding, and why is it a particular concern with a molecule like MLA?
Answer: Non-specific binding (NSB) refers to the interaction of your ligand (e.g., radiolabeled MLA) with components other than its intended target, the α7 nAChR.[5] This can include binding to plasticware, filter membranes, lipids, and other proteins in your preparation.[5] The result is a high background signal that reduces the specific signal-to-noise ratio, making it difficult to accurately quantify true receptor binding.[4][5]
MLA's physicochemical properties may contribute to NSB. It is a complex diterpenoid alkaloid with a relatively high molecular weight (682.811 g/mol ) and contains both hydrophobic (the core ring structure) and potentially charged groups.[6] Such molecules can engage in hydrophobic and/or electrostatic interactions with various surfaces, leading to "stickiness" and elevated NSB.[5][7] It is sparingly soluble in water, which can also promote aggregation and non-specific interactions.[6]
Diagram: The Challenge of Non-Specific Binding
Caption: MLA binding specifically to its target vs. non-specifically to other surfaces.
Q2: My non-specific binding is over 20% of my total binding. How can I lower this background noise?
Answer: This is a classic sign that your assay conditions need optimization. The goal is to have NSB be a small fraction of the total signal, ideally less than 10%.[8] High NSB can be tackled systematically by addressing several factors, primarily through optimizing your blocking agents and assay buffer composition.
A logical first step is to introduce or optimize a blocking agent . These are inert proteins or detergents that "coat" the non-specific surfaces in your assay system, preventing the labeled MLA from binding to them.[4][9] Bovine Serum Albumin (BSA) is the most common and effective choice.[4][10][11]
Q3: What is the best blocking agent to use, and at what concentration?
Answer: For most MLA binding assays, Bovine Serum Albumin (BSA) is the recommended starting point.[10][12] BSA is a globular protein that effectively blocks non-specific binding sites on plastics and filter membranes through both hydrophobic and hydrophilic interactions.[7][12]
Causality: BSA essentially out-competes your labeled ligand for the "sticky" spots on your assay plates and filters that are not the receptor of interest. By saturating these sites, it ensures that a higher proportion of your labeled MLA is available to bind specifically to the α7 nAChR.[11]
If BSA is insufficient, other agents can be considered, though they are less common for receptor binding assays.
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v)[12] | Highly effective, well-characterized, consistent.[4] | Can vary between lots; requires high-purity grade (e.g., "protease-free"). |
| Non-fat Dry Milk | 1% - 5% (w/v) | Inexpensive, readily available.[4] | Can contain endogenous proteins/enzymes that may interfere; high lot-to-lot variability.[4] |
| Casein | 0.5% - 2% (w/v) | A purified milk protein, more consistent than dry milk.[4][10] | Can interfere with certain antibody-based detection methods (not typical for MLA assays). |
Recommendation: Start by titrating BSA from 0.1% to 1.0% in your assay buffer to find the optimal concentration that minimizes NSB without affecting specific binding.
Q4: Beyond blocking agents, how can I modify my assay buffer to reduce NSB?
Answer: Your assay buffer is a powerful tool for controlling non-specific interactions. The two main levers you can pull are ionic strength and the addition of detergents .
-
Increase Ionic Strength: Non-specific binding is often driven by low-affinity electrostatic interactions.[5][7] By increasing the salt concentration of your buffer (e.g., with NaCl), you can create a "shielding effect" that masks these charges on both the ligand and surfaces, thereby reducing charge-based NSB.[7][12]
-
Actionable Step: Try increasing the NaCl concentration in your buffer incrementally, for example, from a baseline of 50 mM to 100 mM, 150 mM, or even 200 mM.[12] Monitor both specific and non-specific binding at each concentration.
-
-
Add a Mild, Non-ionic Detergent: If hydrophobic interactions are the primary cause of your NSB, a low concentration of a non-ionic detergent can be highly effective.[5][12] Detergents like Tween-20 or Triton X-100 disrupt these non-specific hydrophobic associations.[7][9]
Diagram: Troubleshooting Workflow for High Non-Specific Binding
Sources
- 1. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. swordbio.com [swordbio.com]
- 11. BSA Modification to Reduce CTAB Induced Nonspecificity and Cytotoxicity of Aptamer-Conjugated Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. technologynetworks.com [technologynetworks.com]
Technical Support Center: Methyllycaconitine (MLA) Citrate Preparation & pH Optimization
Welcome to the Technical Support Center for Methyllycaconitine (MLA) citrate. MLA is a highly potent, CNS-penetrant, competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR) [1[1]]. Because it is supplied as a citrate salt to enhance aqueous solubility, researchers frequently encounter pH-related challenges during formulation. This guide provides self-validating protocols, troubleshooting strategies, and mechanistic explanations to ensure optimal dissolution and receptor activity for both in vitro and in vivo applications.
Part 1: Quantitative Data & Physicochemical Profile
Understanding the baseline properties of MLA citrate is critical for predicting its behavior in solution. The following table summarizes key quantitative data to guide your experimental design.
| Property | Value | Scientific Implication | Reference |
| Target Affinity | α7 nAChR ( Ki = 1.4 nM) | Highly selective at low nanomolar concentrations; interacts with α4β2 at >40 nM. | [2[2]] |
| pKa (Predicted) | 12.18 ± 0.70 | The tertiary amine is protonated at physiological pH, ensuring solubility. | [3[3]] |
| Solubility (DMSO) | ~116.67 mg/mL | Ideal for long-term, highly concentrated stock solutions. | [1[1]] |
| Solubility (H₂O) | 2.18 mg/mL to 42 mg/mL | Variable based on temperature and sonication; creates an acidic solution. | [3[3], 1[1]] |
| Storage (Stock) | -80°C (6 months) | Prevents ester hydrolysis and degradation over time. | [1[1]] |
Part 2: Preparation Workflow & Methodology
Workflow for preparing and pH-adjusting MLA citrate solutions.
Self-Validating Protocol: Preparing a pH-Balanced Working Solution
To ensure scientific integrity and prevent compound degradation, follow this causality-driven protocol.
Step 1: Stock Preparation (The Causality of Solvent Choice)
-
Action: Dissolve solid MLA citrate in anhydrous DMSO to create a 10 mM to 50 mM stock solution.
-
Causality: While MLA citrate is water-soluble, storing it in aqueous solutions leads to rapid ester hydrolysis. DMSO prevents this hydrolytic degradation, ensuring the stock remains potent for up to 6 months at -80°C [1[1]].
Step 2: Aqueous Dilution
-
Action: Dilute the DMSO stock into your physiological buffer (e.g., Artificial Cerebrospinal Fluid [ACSF] for in vitro patch-clamp, or 0.9% saline for in vivo injections [4[4]]).
-
Validation Check 1: Hold the tube against a dark background and shine a light through it. The solution must be optically clear. If the Tyndall effect (light scattering) is observed, micro-precipitation has occurred.
Step 3: Gentle pH Adjustment
-
Action: Because the citrate salt will lower the pH of weakly buffered solutions, measure the pH using a calibrated micro-probe. If adjustment is needed, add 0.01 N NaOH dropwise while vortexing vigorously.
-
Validation Check 2: The final pH must be between 7.3 and 7.4. Do not exceed pH 7.5. If the pH overshoots, discard the aliquot. Alkaline conditions rapidly cleave the ester bonds of the diterpenoid alkaloid, permanently destroying its α7 nAChR antagonist activity.
Part 3: Troubleshooting Guides & FAQs
Q1: Why does my MLA citrate solution turn cloudy and precipitate when I add NaOH to neutralize it?
-
Causality: MLA is a complex diterpenoid alkaloid. The citrate salt is utilized because the protonated amine forms a highly water-soluble complex. When a strong base (like 1 N NaOH) is added directly to a concentrated aqueous stock, it creates a localized pH spike (pH > 9). This rapid alkalinization deprotonates the tertiary amine, converting the soluble citrate salt into the highly hydrophobic free base, which instantly crashes out of solution.
-
Solution: Never titrate highly concentrated aqueous stocks. Always adjust the pH after diluting the compound into your final working buffer, and use highly dilute base (0.01 N NaOH) with continuous agitation to prevent localized pH spikes.
Q2: I prepared an aqueous stock of MLA citrate at pH 7.4 and stored it at 4°C. Why did it lose its biological activity after a few days?
-
Causality: MLA contains critical ester linkages (e.g., the esterification of lycoctonine). At physiological pH (7.4) and above, these ester bonds are susceptible to spontaneous hydrolysis in water. Cleaving this ester removes the pharmacophore required for receptor binding.
-
Solution: Aqueous working solutions of MLA citrate must be prepared fresh daily. Do not store pH-adjusted aqueous solutions. Keep your primary stock in anhydrous DMSO at -80°C [1[1]].
Q3: How should I formulate MLA citrate for in vivo intraperitoneal (i.p.) injections?
-
Causality: For in vivo studies (e.g., administering 1.0 to 10.0 mg/kg [5[5]]), DMSO concentrations must be kept low to avoid toxicity.
-
Solution: Dissolve the required mass directly in 0.9% sterile saline [4[4]]. If the concentration is high (e.g., >2 mg/mL), gentle warming and sonication may be required [1[1]]. Because the blood acts as a powerful buffer, minor acidity from the citrate salt in small injection volumes (e.g., 10 mL/kg) is generally well-tolerated without manual pH adjustment.
Part 4: Mechanism of Action Visualization
Mechanism of MLA competitive antagonism at the α7 nAChR, preventing calcium influx.
References
-
ChemicalBook. "METHYLLYCACONITINE CITRATE MLA:SYNTHETIC | 21019-30-7." ChemicalBook. 3
-
ChemicalBook. "21019-30-7 | CAS DataBase - ChemicalBook." ChemicalBook. 2
-
MedChemExpress. "Methyllycaconitine citrate | α7nAChR Antagonist." MedChemExpress. 1
-
MDPI. "Formulated Curcumin Prevents Paclitaxel-Induced Peripheral Neuropathy through Reduction in Neuroinflammation by Modulation of α7 Nicotinic Acetylcholine Receptors." MDPI.4
-
ResearchGate. "Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency." ResearchGate. 5
Sources
Navigating the Stability of Methyllycaconitine: A Technical Guide to Preventing Light and Heat Degradation
Welcome to the technical support center for methyllycaconitine (MLA). This guide is designed for researchers, scientists, and drug development professionals who are actively working with this potent and selective α7 nicotinic acetylcholine receptor antagonist. As a complex norditerpenoid alkaloid, understanding and controlling the stability of MLA is paramount to ensuring the accuracy, reproducibility, and validity of your experimental results. This document provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of MLA degradation, particularly from light and heat exposure.
Technical Support: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions to maintain the integrity of your methyllycaconitine samples.
Issue 1: Inconsistent or Diminished Biological Activity of MLA in a Cell-Based Assay
Symptoms:
-
Reduced antagonist effect compared to previous experiments.
-
Higher concentrations of MLA are required to achieve the expected level of receptor blockade.
-
Complete loss of activity.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Photodegradation of MLA Stock Solution | Methyllycaconitine, like many complex organic molecules with chromophores, can absorb light energy, leading to photochemical reactions that alter its structure and abolish its biological activity. The aromatic ring system in the ester side chain is a likely site for such reactions. | 1. Verify Storage: Immediately confirm that your stock solutions are stored in amber or foil-wrapped vials at -20°C or below.[1][2] 2. Minimize Light Exposure: During experimental setup, work under subdued light conditions. Avoid exposing the stock solution or diluted samples to direct sunlight or harsh laboratory lighting for extended periods. 3. Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions for each experiment from a properly stored stock.[1] |
| Thermal Degradation During Sample Preparation | MLA possesses a complex ester linkage which is susceptible to hydrolysis, a reaction that can be accelerated by heat. Cleavage of this ester bond would result in the formation of lycoctonine and the N-(2-carboxy-phenyl)-methylsuccinimide side chain, significantly reducing its affinity for the α7 nAChR.[3] | 1. Avoid Heating: Do not heat MLA solutions to aid in dissolution. If solubility issues arise, consider alternative solvents or gentle sonication in a cool water bath. 2. Room Temperature Acclimatization: Allow stock solutions to thaw to room temperature slowly on the benchtop. Do not use a heat block or warm water bath. 3. Control Experimental Temperature: For prolonged experiments, ensure the temperature of your experimental system (e.g., cell culture incubator) is accurately calibrated and does not exceed physiological temperatures (typically 37°C). |
| Hydrolysis in Aqueous Buffers | The ester bond in MLA is prone to hydrolysis, especially in aqueous solutions with a non-neutral pH. The rate of hydrolysis can be influenced by the pH of the buffer and the duration of incubation. | 1. pH of Buffers: Whenever possible, use buffers with a pH close to neutral (pH 7.0-7.4) for preparing working solutions. 2. Fresh Preparation: Prepare aqueous working solutions of MLA immediately before use. Avoid storing MLA in aqueous buffers for extended periods, even at 4°C. 3. Assess Buffer Compatibility: If your experimental protocol requires long incubation times, consider performing a pilot experiment to assess the stability of MLA in your specific buffer system over time. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of MLA
Symptoms:
-
Additional peaks are observed in the chromatogram of an MLA sample that was previously pure.
-
The peak area of the main MLA peak is reduced, with a corresponding increase in the area of new, unknown peaks.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Forced Degradation During Sample Handling | Exposure to adverse conditions such as strong light, elevated temperatures, or non-neutral pH can induce chemical degradation of MLA, leading to the formation of various degradation products. | 1. Review Sample History: Trace the handling and storage history of the sample. Identify any potential exposure to light, heat, or incompatible solvents/buffers. 2. Implement a Stability-Indicating Method: Utilize an HPLC method specifically designed to separate the intact MLA from its potential degradation products. This often involves a gradient elution and a C18 column. 3. Analyze a Fresh Sample: Prepare a new sample from a pristine, properly stored stock of MLA and analyze it using the same HPLC method to confirm if the degradation is sample-specific. |
| Contamination of Solvents or Vials | Impurities in the solvents used for dissolution or contaminants on the surface of storage vials can react with MLA and cause its degradation. | 1. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for preparing MLA solutions. 2. Properly Clean Glassware: Ensure all glassware and vials are thoroughly cleaned and rinsed with high-purity solvent before use. 3. Solvent Blank Injection: Run a blank injection of the solvent used to dissolve the MLA to check for any interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid methyllycaconitine citrate?
A1: For long-term stability, solid methyllycaconitine citrate should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Desiccating conditions are also recommended to prevent hydrolysis from atmospheric moisture.
Q2: How should I prepare and store stock solutions of MLA?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO or water.[1][2] For aqueous stock solutions, sterile filtration through a 0.22 µm filter is advised.[1] Aliquot the stock solution into single-use amber or foil-wrapped vials and store them at -20°C or -80°C. One supplier suggests that at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the likely primary degradation pathway for MLA when exposed to heat?
A3: The most probable thermal degradation pathway for methyllycaconitine is the hydrolysis of its ester bond. This reaction would cleave the molecule into lycoctonine and the N-(2-carboxy-phenyl)-methylsuccinimide side chain. Hydrolysis of this ester has been shown to dramatically reduce the biological activity of MLA.[3]
Q4: How does light exposure affect MLA's structure?
Q5: Can I use a vortex mixer to dissolve MLA?
A5: Yes, gentle vortexing is acceptable for dissolving MLA. For difficult-to-dissolve samples, brief sonication in a cool water bath can be employed. Avoid any methods that generate significant heat.
Experimental Protocols
Protocol 1: Forced Degradation Study of Methyllycaconitine
This protocol outlines a forced degradation study to assess the stability of MLA under various stress conditions, which is a crucial step in developing a stability-indicating analytical method.
Materials:
-
Methyllycaconitine (MLA) citrate salt
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve MLA in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve MLA in 0.1 M NaOH and incubate at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve MLA in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid MLA to 80°C in a dry oven for 48 hours.
-
Photodegradation: Expose a solution of MLA in methanol/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in foil to exclude light.
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for MLA
This is a general-purpose HPLC method that can be optimized for the analysis of MLA and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Visualizing Degradation and Workflow
Caption: Workflow for assessing methyllycaconitine stability.
References
-
Wikipedia. (n.d.). Methyllycaconitine. Retrieved March 12, 2026, from [Link]
Sources
Validation & Comparative
Pharmacological Interrogation of α7 nAChRs: A Comparative Guide to Methyllycaconitine and PNU-282987
The α7 nicotinic acetylcholine receptor ( α7 nAChR) is a homopentameric ligand-gated ion channel heavily implicated in cognitive processing, neuroprotection, and the cholinergic anti-inflammatory pathway. Because of its rapid desensitization kinetics and high calcium permeability, interrogating this receptor requires highly specific pharmacological tools.
This guide provides an objective, data-driven comparison of two foundational compounds used in α7 nAChR research: Methyllycaconitine (MLA) , a potent competitive antagonist derived from Delphinium species, and PNU-282987 , a synthetic, highly selective agonist developed by Pfizer[1].
Mechanistic Divergence: Agonism vs. Antagonism
Understanding the causality behind the physiological effects of these ligands requires examining their interaction at the orthosteric binding site.
-
PNU-282987 (Agonist): Binds to the orthosteric site, stabilizing the open conformation of the channel. This triggers a rapid influx of Ca2+ , which subsequently activates downstream kinase cascades, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the CaM-CaMKII-CREB signaling pathway, ultimately promoting neuroprotection and synaptic plasticity[2],[3].
-
Methyllycaconitine (Antagonist): Competitively occupies the same orthosteric site but sterically locks the receptor in a closed/desensitized state. In functional assays, MLA effectively attenuates PNU-282987-induced ERK phosphorylation, making it the gold standard for validating α7 -mediated mechanisms[3].
Fig 1. Divergent signaling pathways of α7 nAChR modulation by PNU-282987 and methyllycaconitine.
Receptor Binding Profiles & Quantitative Performance
When selecting a ligand for receptor binding assays or in vivo models, affinity ( Ki ) and subtype selectivity are the most critical parameters. Both compounds exhibit low-nanomolar affinity for the α7 nAChR, but their functional potencies and off-target profiles differ significantly.
Quantitative Comparison Table
| Parameter | Methyllycaconitine (MLA) | PNU-282987 |
| Primary Action | Competitive Antagonist | Selective Agonist |
| Binding Affinity ( Ki ) | ~1.4 nM – 30.6 nM (Tissue dependent)[4] | ~26 nM – 27 nM[1],[5] |
| Functional Potency | IC50 = 0.25 nM (Patch clamp)[6] IC50 = 2.75 nM (ERK inhibition)[3] | EC50 = 154 nM ( α7−5HT3 chimera)[7] |
| Selectivity Profile | Highly selective for α7 over α4β2 and α3β4 . | Negligible activity at α1β1γδ and α3β4 . Weak antagonist at 5−HT3 ( IC50 > 4.5 μ M)[5]. |
Expert Insight: MLA's binding affinity can vary based on the tissue source and the presence of heteromeric vs. homomeric α7 populations (e.g., Ki of ~1.4 nM in rat brain vs. ~30.6 nM in bovine adrenal chromaffin cells)[4]. PNU-282987 is favored in translational research because it lacks the rapid desensitization liability of endogenous acetylcholine or nicotine, making it superior for sustained pathway activation[7],[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to rule out artifacts and confirm true receptor-ligand interactions.
Protocol A: Radioligand Competition Binding Assay
This assay determines the Ki of PNU-282987 or MLA by measuring their ability to displace [125I]α -Bungarotoxin ( α -BGT), a quasi-irreversible antagonist that labels the orthosteric site[4].
Methodology:
-
Membrane Preparation: Homogenize α7 -expressing tissue (e.g., rat hippocampus or PC12 cells) in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge at 40,000 × g to isolate the membrane fraction.
-
Incubation: Incubate 50 μ g of membrane protein with a fixed concentration of [125I]α -BGT (e.g., 1 nM) and increasing concentrations of the competitor (PNU-282987 or MLA, 10−11 to 10−5 M).
-
Equilibration: Allow the reaction to reach steady-state equilibrium (typically 2-4 hours at room temperature). Causality note: α -BGT has slow association kinetics; premature termination will artificially inflate the competitor's apparent affinity.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.
-
Washing & Detection: Wash filters three times with ice-cold buffer to halt dissociation kinetics. Quantify bound radioactivity using a gamma counter.
-
Data Analysis: Define non-specific binding using an excess of unlabeled α -BGT (1 μ M). Calculate the IC50 via non-linear regression and derive the Ki using the Cheng-Prusoff equation.
Fig 2. Self-validating radioligand competition binding assay workflow for α7 nAChR ligands.
Protocol B: In-Cell Western (ICW) for ERK1/2 Phosphorylation
Binding does not equal function. To validate the functional agonism of PNU-282987 and the antagonism of MLA, downstream kinase activation must be quantified[3].
Methodology:
-
Cell Seeding & Starvation: Seed PC12 cells in a 96-well plate. Serum-starve for 12 hours to reduce basal ERK phosphorylation, creating a clean signal-to-noise baseline.
-
Allosteric Priming: Pre-treat cells with a Type II Positive Allosteric Modulator (PAM), such as PNU-120596 (10 μ M). Causality note: Because α7 nAChRs desensitize within milliseconds, the PAM prolongs the open state of the channel, amplifying the transient Ca2+ influx into a robust, measurable ERK signal[3].
-
Antagonist Blockade (Control): In designated wells, pre-incubate with MLA (100 nM) for 15 minutes prior to agonist exposure to confirm the effect is strictly α7 -mediated[3].
-
Agonist Stimulation: Stimulate with PNU-282987 (10 μ M) for 5 minutes.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize, and co-incubate with two primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Near-Infrared Detection: Use secondary antibodies conjugated to distinct near-infrared fluorophores (e.g., 700 nm and 800 nm).
-
Self-Validation: Calculate the ratio of phospho-ERK to total-ERK. This intrinsically corrects for well-to-well variations in cell seeding density or detachment during washing steps[3].
Application Scientist Insights: Best Practices
-
Confirming On-Target Effects: PNU-282987 is an excellent tool for driving α7 activation, but biological systems are noisy. Always run a parallel cohort pre-treated with MLA. If a PNU-282987-induced phenotype (e.g., neuroprotection or synaptic protein restoration) is not fully reversed by MLA, you must suspect off-target mechanisms or receptor cross-talk[2],[3].
-
Handling MLA: MLA is a bulky diterpenoid alkaloid. It is sensitive to degradation in aqueous solutions over long periods. Always prepare fresh working dilutions from a frozen DMSO stock to maintain accurate IC50 calculations.
References
-
Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway, nih.gov. 2
-
Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors, nih.gov. 4
-
Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells, nih.gov. 3
-
Small molecule ligands for α9 * and α7 nicotinic receptors: A survey and an update, respectively, unimi.it. 7
-
α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease, nih.gov. 1
-
PNU 282987, alpha7 nAChR agonist (CAS 123464-89-1), abcam.com. 5
-
Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology, researchgate.net. 6
Sources
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNU 282987, alpha7 nAChR agonist (CAS 123464-89-1) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
Pharmacological Validation of α7 nAChR Knockdown: A Comparative Guide Using Methyllycaconitine (MLA)
As a Senior Application Scientist, one of the most common pitfalls I observe in cholinergic signaling research is the over-reliance on antibody-based validation for nicotinic acetylcholine receptors (nAChRs). Antibodies targeting the α7 nAChR (encoded by the CHRNA7 gene) are notoriously prone to cross-reactivity and non-specific binding. Consequently, proving that a genetic knockdown (via siRNA, shRNA, or CRISPR) is both effective and specific requires a functional, self-validating pharmacological approach.
This guide details how to establish a robust validation workflow using Methyllycaconitine (MLA) , the gold-standard competitive antagonist for α7 nAChRs, to functionally verify your knockdown models.
Mechanistic Causality: Why Pharmacological Validation is Essential
The α7 nAChR is a homopentameric, ligand-gated ion channel distinguished by its exceptionally high permeability to calcium ions (Ca²⁺)[1]. Activation by endogenous agonists (acetylcholine, choline) or exogenous agonists (nicotine, PNU-282987) triggers rapid Ca²⁺ influx, which subsequently modulates downstream cascades such as the JAK2/STAT3 pathway in macrophages (the cholinergic anti-inflammatory pathway) or MAPK signaling in neurons[2].
Because the receptor's primary function is ionotropic, a reduction in mRNA or total protein (via knockdown) does not always linearly correlate with a loss of functional surface receptors. To prove functional depletion, you must measure the loss of agonist-induced Ca²⁺ influx. Furthermore, to prove that the remaining signal is specifically devoid of α7 nAChR contribution, you must introduce a highly selective antagonist.
α7 nAChR signaling pathway and competitive blockade by Methyllycaconitine (MLA).
Comparative Analysis: MLA vs. Alternative Antagonists
When designing a functional validation assay, the choice of antagonist is critical. While several compounds block nAChRs,3[3]—a diterpenoid alkaloid derived from Delphinium species—is uniquely suited for validating α7 nAChR knockdown due to its nanomolar affinity and reversibility.
Below is an objective comparison of MLA against common alternatives:
| Feature / Antagonist | Methyllycaconitine (MLA) | α-Bungarotoxin (α-Bgt) | Mecamylamine |
| Target Selectivity | Highly selective for α7 at nanomolar concentrations (IC₅₀ ~1-10 nM)[3]. | Selective for α7, but cross-reacts with GABA_A β3 subunits[4]. | Non-selective; blocks all nAChR subtypes. |
| Mechanism | Reversible, competitive antagonist. | Irreversible, competitive antagonist. | Non-competitive channel blocker. |
| Molecular Weight | Small molecule (~683 Da)[4]. Excellent tissue penetration. | Large peptide (~8 kDa). Poor penetration in complex tissue/3D cultures. | Small molecule (~167 Da). |
| Best Use Case | Gold standard for functional KD validation (Ca²⁺ imaging, patch-clamp)[1]. | End-point receptor visualization (fluorescently tagged)[5]. | Broad-spectrum cholinergic inhibition. |
The Self-Validating System: Experimental Logic
A scientifically rigorous knockdown validation must be a self-validating system . This is achieved through a 2x2 factorial design comparing Genotype/Transfection (Wild-Type vs. Knockdown) against Drug Treatment (Vehicle vs. MLA).
The Causality Logic:
-
If the siRNA successfully depletes functional α7 nAChRs, the baseline response to an agonist in the KD cells will be significantly lower than in WT cells[6].
-
The Critical Check: Applying MLA to the KD cells should yield no further reduction in the agonist-induced signal[7].
-
If MLA further depresses the signal in KD cells, your knockdown is incomplete. If the signal in KD cells remains high but is insensitive to MLA, off-target receptors (e.g., α4β2 or α9) are mediating the response.
Workflow for self-validating α7 nAChR knockdown using MLA pharmacological controls.
Step-by-Step Methodology: Ca²⁺ Influx Assay
To execute this validation, follow this optimized protocol for a fluorescent calcium influx assay (e.g., using Fluo-4 AM).
Step 1: Cell Preparation & Transfection
-
Seed target cells (e.g., RAW 264.7 macrophages or SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate.
-
Transfect with validated CHRNA7 siRNA (or non-targeting control for WT) using a lipid-based reagent. Incubate for 48–72 hours to allow for receptor turnover[6].
Step 2: Dye Loading
-
Wash cells with physiological assay buffer (e.g., HBSS with 2 mM CaCl₂).
-
Incubate cells with 2–4 µM Fluo-4 AM and 0.04% Pluronic F-127 for 45 minutes at 37°C.
-
Wash three times to remove extracellular dye and allow 15 minutes for intracellular de-esterification.
Step 3: Pharmacological Pre-treatment
-
Add 10–50 nM MLA to the designated wells (Groups 2 and 4). Add vehicle (assay buffer) to Groups 1 and 3.
-
Expert Insight: Do not exceed 100 nM MLA. At higher concentrations, MLA can begin to lose its strict α7 selectivity and interact with other nAChR subtypes. Incubate for 15 minutes prior to stimulation[1].
Step 4: Agonist Stimulation & Acquisition
-
Place the plate in a kinetic fluorescence reader (e.g., FLIPR or standard plate reader with injectors).
-
Record baseline fluorescence for 10 seconds.
-
Inject an α7-specific agonist (e.g., 10 µM PNU-282987 or 100 µM Nicotine) and record kinetic fluorescence (Ex 488 nm / Em 525 nm) for 60–90 seconds[1].
Data Interpretation: Expected Quantitative Outcomes
When analyzing the peak relative fluorescence units (ΔRFU), your data should mirror the theoretical outcomes presented in the table below. This matrix definitively proves that your genetic knockdown is functionally identical to total pharmacological blockade.
| Experimental Group | Agonist Addition | Expected Ca²⁺ Peak (ΔRFU) | Mechanistic Interpretation |
| 1. WT + Vehicle | Nicotine / PNU | 100% (Normalized Max) | Normal α7 nAChR channel opening and Ca²⁺ influx. |
| 2. WT + MLA | Nicotine / PNU | ~10% - 15% | MLA completely occupies the binding site; competitive inhibition prevents channel opening[1]. |
| 3. KD + Vehicle | Nicotine / PNU | ~15% - 20% | Successful genetic depletion of surface α7 nAChRs[6]. |
| 4. KD + MLA | Nicotine / PNU | ~10% - 15% | The Validation Check: No significant difference from Group 3, proving the residual signal is not α7-mediated[8]. |
By synthesizing genetic interference with precise pharmacological tools like MLA, researchers can establish an irrefutable, self-validating proof of α7 nAChR function and specificity.
Sources
- 1. Nicotine Acts on Growth Plate Chondrocytes to Delay Skeletal Growth through the α7 Neuronal Nicotinic Acetylcholine Receptor | PLOS One [journals.plos.org]
- 2. alpha-bungarotoxin- and methyllycaconitine-sensitive nicotinic receptors mediate fast synaptic transmission in interneurons of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latoxan.com [latoxan.com]
- 4. mdpi.com [mdpi.com]
- 5. Water-soluble variant of human Lynx1 induces cell cycle arrest and apoptosis in lung cancer cells via modulation of α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
Methyllycaconitine (MLA) Selectivity Against 5-HT3 Receptors: A Comparative Guide for Cys-Loop Receptor Pharmacology
As drug development increasingly targets the central and peripheral nervous systems, differentiating receptor-specific responses has become a critical analytical challenge. The 5-hydroxytryptamine type 3 (5-HT3) receptor and the α7 nicotinic acetylcholine receptor (nAChR) both belong to the Cys-loop superfamily of ligand-gated ion channels. Because they share significant structural homology—particularly within the aromatic residues of the orthosteric ligand-binding domain—many pharmacological agents exhibit profound cross-reactivity between the two (1)[1].
To objectively isolate 5-HT3-mediated signaling from α7 nAChR interference, researchers rely on Methyllycaconitine (MLA) . This norditerpenoid alkaloid is a benchmark competitive antagonist that provides exceptional selectivity. This guide objectively compares MLA’s performance against other Cys-loop ligands and outlines field-proven, self-validating experimental workflows for receptor differentiation.
The Causality of Cross-Reactivity and the Advantage of MLA
The orthosteric binding pockets of Cys-loop receptors are formed by the convergence of several loops (Loops A-F) at the subunit interfaces. Ligands like tropisetron and palonosetron —traditionally classified as 5-HT3 antagonists—often act as partial agonists at the α7 nAChR due to conserved cation-π interaction sites in Loop B and Loop C.
When investigating neuroinflammation or cognitive pathways, researchers frequently use these 5-HT3 antagonists. However, to definitively prove that an observed neuroprotective or electrophysiological effect is driven by 5-HT3 blockade and not off-target α7 nAChR modulation, MLA must be co-administered (2)[2].
Why MLA? Unlike the peptide antagonist α-bungarotoxin, which binds irreversibly and complicates assay design, MLA is a small molecule that inhibits α7 nAChRs rapidly and reversibly (3)[3]. Crucially, MLA is structurally incompatible with the 5-HT3 binding pocket, yielding no significant action on wild-type serotonergic receptors even at high concentrations (4)[4].
Quantitative Selectivity Comparison
The following table summarizes the binding affinities and functional overlap of common Cys-loop modulators, highlighting MLA's superior selectivity profile.
| Compound | Primary Target | α7 nAChR Affinity (Ki / EC50) | 5-HT3 Receptor Affinity (Ki / IC50) | Functional Overlap Profile |
| Methyllycaconitine (MLA) | α7 nAChR | ~1 nM (Antagonist) | > 10 µM (No Action) | Highly selective for α7; isolates 5-HT3 |
| Tropisetron | 5-HT3 | ~1 µM (Partial Agonist) | ~70 nM (Antagonist) | Mixed α7 / 5-HT3 reactivity |
| PNU-282987 | α7 nAChR | 154 nM (Agonist) | 4.5 µM (Antagonist) | Moderate cross-reactivity (5)[5] |
| Varenicline | α4β2 / α7 nAChR | High Affinity (Full Agonist) | High Affinity (Agonist) | Broad Cys-loop reactivity |
Self-Validating Electrophysiological Protocol
To leverage MLA's selectivity, assays must be designed as self-validating systems. The following step-by-step methodology is the gold standard for whole-cell patch-clamp or Xenopus oocyte two-electrode voltage clamp (TEVC) experiments aiming to differentiate receptor activity.
Objective: Isolate 5-HT3 receptor-mediated inward cation currents from α7 nAChR interference.
-
Step 1: Baseline Establishment
-
Perfuse the cell with a standard extracellular solution (e.g., Ringer's buffer) to establish a stable holding current.
-
Validation Check: Ensure leak currents remain <100 pA to confirm membrane integrity before proceeding.
-
-
Step 2: MLA Pre-incubation (Target Saturation)
-
Wash in 10 nM – 100 nM MLA for 1 to 2 minutes.
-
Mechanistic Rationale: This concentration represents ~10-100x the Ki for α7 nAChRs. It guarantees complete saturation and occlusion of the α7 orthosteric sites without risking non-specific interactions at 5-HT3 or GABA_A receptors.
-
-
Step 3: Test Ligand Challenge
-
Co-apply the test compound (e.g., a novel mixed ligand or serotonin) alongside the MLA maintenance dose.
-
Data Interpretation: If an inward current is observed, the response is definitively 5-HT3-mediated, as the α7 pathway is fully blocked. If the current is abolished compared to a vehicle control, the ligand's activity is α7-dependent.
-
-
Step 4: Washout and Recovery (The Self-Validation Step)
-
Perfuse the chamber with MLA-free buffer for 5 minutes, followed by a re-challenge with the test ligand.
-
Validation Check: Because MLA is rapidly reversible, the return of the original current amplitude confirms that the receptor population is still viable and that the blockade was specific, ruling out receptor desensitization or cell toxicity.
-
Visualizing the Pharmacological Workflow
Figure 1: Self-validating electrophysiological workflow utilizing MLA to isolate 5-HT3 responses.
Conclusion & Best Practices
When screening novel compounds targeting the 5-HT3 receptor, the structural similarities within the Cys-loop family make off-target α7 nAChR activation a persistent risk. Methyllycaconitine (MLA) remains the premier pharmacological tool for resolving this ambiguity. By integrating a reversible MLA blockade into a self-validating patch-clamp or TEVC workflow, researchers can confidently decouple mixed-ligand responses, ensuring high scientific integrity in neuropharmacological profiling.
References
- Source: nih.
- Source: windows.
- Source: acs.
- Source: mdpi.
- Source: medchemexpress.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palonosetron/Methyllycaconitine Deactivate Hippocampal Microglia 1, Inflammasome Assembly and Pyroptosis to Enhance Cognition in a Novel Model of Neuroinflammation [mdpi.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Reproducibility of Methyllycaconitine (MLA) Inhibition Profiles: A Comparative Guide
Introduction
Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid and one of the most potent, selective competitive antagonists of the α7 nicotinic acetylcholine receptor (nAChR) [1]. With an IC50 frequently reported in the low nanomolar range (~2 nM), MLA is an indispensable pharmacological tool for characterizing cholinergic signaling in both central and peripheral nervous systems [2]. However, researchers frequently encounter significant batch-to-batch and assay-to-assay variability when profiling MLA.
This guide objectively compares MLA's performance against alternative α7 nAChR antagonists, dissects the chemical causality behind its reproducibility challenges, and establishes self-validating experimental protocols to ensure data integrity.
Section 1: Comparative Inhibition Profiles
When designing an α7 nAChR inhibition assay, selecting the right antagonist requires balancing affinity, selectivity, and reversibility. MLA is frequently compared to α-bungarotoxin (α-BGT), a snake venom peptide, and Memantine, a small-molecule antagonist [3].
Table 1: Comparative Pharmacological Profiles of α7 nAChR Antagonists
| Antagonist | Target Subtype | IC50 / Affinity | Binding Nature | Molecular Weight | Key Advantage | Primary Limitation |
| Methyllycaconitine (MLA) | α7 nAChR | 2 - 100 nM | Reversible | 682.8 Da | High potency, rapid wash-out | Prone to aqueous hydrolysis |
| α-Bungarotoxin (α-BGT) | α7, muscle nAChR | 1 - 100 nM | Irreversible | ~8000 Da | Extreme stability, specific | Poor wash-out, large size |
| Memantine | α7, NMDA | ~340 nM | Reversible | 215.8 Da | Clinically approved | Non-selective (NMDA block) |
Causality Insight: While α-BGT offers unparalleled stability, its near-irreversible binding kinetics make it unsuitable for rapid, repeated electrophysiological pulse recordings. MLA is preferred for dynamic state-dependent inhibition studies because its small molecular size and reversible binding allow for rapid wash-in and wash-out phases [4].
Section 2: The Root Cause of Reproducibility Issues: Hydrolysis
The primary driver of reproducibility failure in MLA assays is the molecule's chemical instability in aqueous solutions. MLA contains a critical ester linkage connecting the lycoctonine core to an N-substituted anthranilate moiety. Alkaline or enzymatic hydrolysis of this ester bond yields lycoctonine [5].
Mechanistic Impact: The hydrolysis to lycoctonine diminishes the affinity for α7 nAChR binding sites by approximately 2500-fold [1]. If an MLA stock solution is subjected to freeze-thaw cycles or left at room temperature in a physiological buffer (pH 7.4), the progressive accumulation of lycoctonine will artificially inflate the apparent IC50, leading to irreproducible inhibition profiles.
Mechanism of MLA hydrolysis and its impact on α7 nAChR binding reproducibility.
Section 3: Self-Validating Experimental Methodologies
To counteract stability issues and ensure robust data, the following protocols integrate self-validating steps designed to isolate true receptor antagonism from artifactual degradation.
Protocol 1: Radioligand Displacement Assay ([125I]α-BGT vs. MLA)
This assay quantifies MLA's ability to displace radiolabeled α-BGT from native or recombinant α7 receptors.
-
Reagent Preparation (Critical Step):
-
Action: Reconstitute lyophilized MLA citrate in 100% DMSO or a slightly acidic buffer (pH 6.0) to create a 10 mM stock. Store in single-use aliquots at -20°C.
-
Causality: DMSO prevents the aqueous hydrolysis of the ester bond. Single-use aliquots eliminate freeze-thaw degradation, ensuring the actual concentration matches the theoretical concentration.
-
-
Tissue Homogenization:
-
Action: Homogenize target tissue (e.g., rat hippocampus) in ice-cold 50 mM Tris-HCl (pH 7.4) supplemented with a protease inhibitor cocktail.
-
Causality: Protease inhibitors prevent enzymatic degradation of the α7 nAChR, while the ice-cold temperature slows down any residual proteolytic activity, preserving the binding sites.
-
-
Equilibrium Incubation:
-
Action: Incubate 50-100 µg of membrane protein with 1 nM [125I]α-BGT and varying concentrations of freshly diluted MLA (10 pM to 10 µM) for 2 hours at 4°C.
-
Causality: Conducting the incubation at 4°C rather than 37°C significantly reduces the rate of MLA hydrolysis during the assay window, ensuring the derived IC50 reflects intact MLA.
-
-
Rapid Filtration & Washing:
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: PEI is a cationic polymer that coats the glass fiber filters, neutralizing their negative charge. This prevents non-specific binding of the positively charged radioligand to the filter, drastically improving the signal-to-noise ratio.
-
-
Data Validation:
-
Action: Calculate the IC50 using non-linear regression.
-
Causality: A self-validating check is the Hill slope; a slope significantly deviating from -1.0 suggests ligand degradation or multiple binding sites.
-
Self-validating experimental workflow for reproducible MLA inhibition profiling.
Protocol 2: Electrophysiological Profiling (Patch-Clamp)
For functional validation, whole-cell patch-clamp recordings provide real-time kinetic data.
-
Cell Preparation: Plate cells expressing homomeric α7 nAChRs (e.g., PC12 cells or transfected HEK293) on poly-D-lysine coated coverslips.
-
Fast-Step Perfusion Setup:
-
Action: Utilize a computer-controlled fast perfusion system to deliver acetylcholine (ACh) and MLA.
-
Causality: α7 nAChRs desensitize within milliseconds of agonist exposure. Slow perfusion will result in receptor desensitization before the peak current can be recorded, masking the true inhibitory effect of MLA.
-
-
Recording Protocol:
-
Action: Hold the membrane potential at -70 mV. Pre-apply MLA for 30 seconds before co-applying with 1 mM ACh.
-
Causality: Pre-application allows MLA to equilibrate with the receptor's resting state. Because MLA is a competitive antagonist, simultaneous application without pre-incubation would result in ACh outcompeting MLA due to diffusion kinetics, leading to an underestimation of MLA's potency.
-
Conclusion
While methyllycaconitine remains the gold standard for reversible α7 nAChR antagonism, its reproducibility is fundamentally tied to its chemical stability. By understanding the causality of its hydrolysis into the inactive lycoctonine and implementing strict, self-validating protocols—such as single-use DMSO aliquots, cold incubations, and fast-perfusion electrophysiology—researchers can eliminate artifactual variability and generate highly reproducible inhibition profiles.
References
- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Link
- Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders. Semantic Scholar. Link
- Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI. Link
- Pharmacological and Immunological Identification of N
- Methyllycaconitine. Wikipedia. Link
Differentiating alpha7 and alpha4beta2 responses with methyllycaconitine
Differentiating α7 and α4β2 Nicotinic Acetylcholine Receptor Responses: A Methodological Guide to Methyllycaconitine (MLA) Application
As a Senior Application Scientist, one of the most frequent challenges I encounter in neuropharmacology and drug discovery is the precise isolation of specific nicotinic acetylcholine receptor (nAChR) subtypes. The central nervous system is dominated by two primary nAChR subtypes: the homomeric α7 and the heteromeric α4β2 receptors.
While methyllycaconitine (MLA)—a diterpenoid alkaloid derived from Delphinium species—is universally recognized as a potent α7 antagonist[1], relying on it as a binary "on/off" switch for α7 without understanding its concentration-dependent promiscuity is a critical pitfall. This guide objectively compares MLA’s performance against alternative antagonists, details the structural causality behind its binding profile, and provides self-validating experimental workflows to ensure unassailable data integrity.
Mechanistic Causality: The "Why" Behind MLA's Binding Profile
To design a robust assay, we must first understand the structural mechanics of MLA binding.
The α7 Orthosteric Preference: At low nanomolar concentrations (1–10 nM), MLA acts as a highly selective, competitive antagonist at the α7 receptor[1][2]. It binds directly to the orthosteric site located at the interface of two adjacent α7 subunits. Because the α7 receptor is homomeric (composed of five identical α7 subunits), it presents five identical orthosteric binding pockets, making it highly sensitive to MLA blockade.
The α4β2 Off-Target Effect: A common misconception is that MLA is completely inactive at α4β2 receptors. In reality, at higher concentrations (>1 μ M), MLA inhibits α4β2 responses[2]. Causality for this off-target effect lies in a distinct mechanism: rather than competing for the orthosteric site, high-concentration MLA acts as a non-competitive channel blocker at the α4β2 receptor. Substituted cysteine accessibility method (SCAM) studies and homology modeling have demonstrated that MLA analogs bind deep within the channel pore, predominantly at the 13' position of the α4 subunit in the open state[3].
Furthermore, assay conditions can drastically alter MLA's apparent affinity. For example, in aequorin-based luminescence assays measuring intracellular calcium flux, α4β2 receptors have demonstrated an atypical sensitivity to MLA, exhibiting an IC 50 of ~31 nM[4]. This underscores the danger of assuming absolute selectivity based purely on literature averages.
Fig 1: Concentration-dependent nAChR differentiation using MLA and DHβE.
Comparative Performance Data
To establish a self-validating system, researchers must use a combinatorial approach. The gold standard for differentiating these two receptors is pairing MLA (to silence α7 ) with Dihydro- β -erythroidine (DH β E) (to silence α4β2 )[5][6].
The table below summarizes the comparative performance and optimal working concentrations for these antagonists:
| Antagonist | Target Receptor | Primary Binding Mechanism | Typical IC 50 | Recommended Working Concentration |
| Methyllycaconitine (MLA) | α7 | Competitive (Orthosteric) | 1 - 10 nM | 10 nM |
| Methyllycaconitine (MLA) | α4β2 | Non-competitive (13' Pore) | 1 - 5 μ M* | Not Recommended |
| Dihydro- β -erythroidine (DH β E) | α4β2 | Competitive (Orthosteric) | 0.1 - 0.5 μ M | 1 μ M |
| α -Bungarotoxin ( α -BTX) | α7 | Competitive (Irreversible) | < 1 nM | 50 nM |
*Note: Atypical IC 50 values as low as 31 nM have been recorded for α4β2 in specific aequorin calcium-flux assays[4]. Never exceed 10 nM MLA when attempting to preserve α4β2 function.
Self-Validating Experimental Protocols
To ensure trustworthiness in your data, your protocol must inherently prove that the isolated currents are mediated only by the receptor of interest. Below is a field-proven, step-by-step electrophysiological workflow (Whole-Cell Patch Clamp) designed to isolate and validate α7 and α4β2 currents in primary hippocampal neurons[6][7].
Protocol: Electrophysiological Isolation of nAChR Subtypes
Preparation & Reagents:
-
External Solution (ACSF): 121 mM NaCl, 5 mM KCl, 2.4 mM Ca 2+ , 1.3 mM Mg 2+ , 10 mM glucose, 5 mM HEPES (pH 7.4)[7].
-
Agonist: 100 μ M Acetylcholine (ACh) or Nicotine.
-
Antagonists: 10 nM MLA, 1 μ M DH β E.
-
Modulator (Optional): 10 μ M PNU-120596 (Positive Allosteric Modulator to prevent rapid α7 desensitization)[7].
Step-by-Step Workflow:
-
Baseline Establishment: Apply 100 μ M ACh via a rapid-application system (e.g., U-tube or piezo-driven theta glass) for 100–500 ms. Record the peak inward current. This represents the total macroscopic nAChR response ( α7 + α4β2 ).
-
Washout: Perfuse with ACSF for 3 minutes to allow complete receptor resensitization.
-
Isolating α4β2 Responses: Pre-incubate the cell with 10 nM MLA for 2 minutes. Co-apply 100 μ M ACh + 10 nM MLA.
-
Washout: Perfuse with ACSF for 5 minutes. (MLA washes out relatively quickly compared to α -BTX).
-
Isolating α7 Responses: Pre-incubate the cell with 1 μ M DH β E for 2 minutes. Co-apply 100 μ M ACh + 1 μ M DH β E.
-
Causality: DH β E competitively antagonizes α4β2 [6]. The remaining rapidly desensitizing current is exclusively α7 .
-
-
The "Zero-Current" Validation Step (Critical): Pre-incubate with both 10 nM MLA + 1 μ M DH β E . Apply ACh.
-
Trustworthiness: If your system is properly calibrated, the current should be completely abolished. Any residual current indicates the presence of other channels (e.g., α3β4 ) or incomplete antagonist equilibration.
-
Fig 2: Self-validating electrophysiological workflow for nAChR isolation.
Application in Complex Biological Models
The principles of this differentiation strategy extend far beyond basic electrophysiology. In neurodegenerative disease models, differentiating these receptors is vital for identifying therapeutic targets. For instance, studies have demonstrated that applying MLA protects primary neuron-enriched cultures against β -amyloid 1−42 -induced neurotoxicity, whereas applying DH β E does not[8]. This functionally isolated the neuroprotective mechanism to α7 receptor inhibition/desensitization.
Similarly, in behavioral pharmacology, local infusion of MLA (to block α7 ) and DH β E (to block α4β2 ) into the dorsal hippocampus has been used to map out the distinct roles these receptors play in spatial working memory and anxiety[5][6]. In all these advanced applications, strict adherence to the concentration thresholds (≤10 nM for MLA) remains the linchpin of experimental validity.
References
- nAChR - Nicotinic acetylcholine receptors - MedChemExpress.
- Functional characterization of mouse alpha4beta2 nicotinic acetylcholine receptors stably expressed in HEK293T cells - PubMed (NIH).
- Novel methyllycaconitine analogues selective for the α4β2 over α7 nicotinic acetylcholine receptors - ResearchG
- Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed (NIH).
- Ly6h Regulates Trafficking of Alpha7 Nicotinic Acetylcholine Receptors and Nicotine-Induced Potentiation of Glutamatergic Signaling - Journal of Neuroscience.
- The alpha7 nicotinic acetylcholine receptor-selective antagonist, methyllycaconitine, partially protects against beta-amyloid1-42 toxicity in primary neuron-enriched cultures - PubMed (NIH).
- Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed (NIH).
- Dorsal Hippocampal alpha7 and alpha4beta2 Nicotinic Receptors and Memory - PubMed (NIH).
Sources
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Safety Operating Guide
Personal protective equipment for handling Methyllycanonitine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
